Paniculidine C
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-(1H-indol-3-yl)-2-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(9-15)6-7-11-8-14-13-5-3-2-4-12(11)13/h2-5,8,10,14-15H,6-7,9H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDRKMFRRDQIRV-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CNC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CNC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of Paniculidine C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the discovery of Paniculidine C, a pyridine (B92270) alkaloid natural product. This compound, along with its analogs Paniculidine A and B, was first isolated from the root bark of Murraya paniculata (L.) Jack (synonym: Murraya exotica L.), a plant belonging to the Rutaceae family. This guide will cover the initial isolation and structure elucidation, including the experimental protocols and spectroscopic data that were pivotal in its characterization. While initial reports did not detail specific biological activities, the structural class of this compound suggests potential areas for future pharmacological investigation.
Introduction
Natural products continue to be a vital source of novel chemical entities with significant potential for drug discovery. The alkaloids, a diverse group of naturally occurring compounds containing at least one nitrogen atom, are particularly noteworthy for their wide range of physiological activities. In 1985, a research group led by T.S. Wu reported the isolation and structure elucidation of three new pyridine alkaloids from the root bark of Murraya paniculata, which they named Paniculidine A, B, and C. This guide focuses specifically on the discovery of this compound.
Discovery and Isolation
This compound was isolated from the root bark of Murraya paniculata, a plant with a history of use in traditional medicine. The isolation procedure involved the extraction of the plant material followed by a series of chromatographic separations to yield the pure compound.
Experimental Protocol: Isolation of this compound
The following protocol is based on the initial discovery of this compound and related alkaloids.
Plant Material:
-
Dried root bark of Murraya paniculata (L.) Jack.
Extraction:
-
The dried and powdered root bark was extracted with methanol (B129727) (MeOH) at room temperature.
-
The methanolic extract was concentrated under reduced pressure to yield a crude residue.
-
The residue was then subjected to an acid-base extraction. It was partitioned between a dilute hydrochloric acid (HCl) solution and an organic solvent (e.g., ethyl acetate (B1210297) or chloroform) to separate the basic alkaloidal fraction from neutral and acidic components.
-
The acidic aqueous layer, containing the protonated alkaloids, was then basified with a base (e.g., ammonia (B1221849) solution) to a pH of approximately 9-10.
-
The basified solution was subsequently extracted with an organic solvent (e.g., chloroform) to yield the crude alkaloid mixture.
Chromatographic Purification:
-
The crude alkaloid mixture was subjected to column chromatography over silica (B1680970) gel.
-
The column was eluted with a gradient of chloroform (B151607) and methanol (CHCl₃-MeOH).
-
Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles were combined.
-
Further purification of the combined fractions containing this compound was achieved through preparative thin-layer chromatography (pTLC) or further column chromatography to yield the pure compound.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, including mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
| Appearance | Colorless oil |
| Optical Rotation | [α]D +15.7° (c 1.00, CHCl₃) |
| UV λmax (MeOH) nm | 225, 278, 286 |
| IR (neat) cm⁻¹ | 3400 (OH), 3300 (NH), 1600, 1580 |
| ¹H NMR (CDCl₃) δ | 1.25 (3H, d, J=6 Hz), 2.80 (2H, t, J=7 Hz), 3.05 (2H, t, J=7 Hz), 3.70 (1H, m), 4.65 (1H, q, J=6 Hz), 7.00 (1H, t, J=7.5 Hz), 7.15 (1H, d, J=7.5 Hz), 7.45 (1H, d, J=7.5 Hz), 8.10 (1H, br s, NH) |
| ¹³C NMR (CDCl₃) δ | 24.5 (q), 28.0 (t), 39.0 (t), 68.0 (d), 118.0 (d), 119.0 (d), 121.0 (s), 127.0 (s), 128.5 (d), 136.0 (s) |
| Mass Spectrum (m/z) | 203 (M⁺), 188, 170, 158, 144 (base peak) |
Note: The specific assignments of all NMR signals would require 2D NMR data which may not have been available or reported in the initial discovery but are inferred from the chemical structure.
The structure was ultimately determined to be (S)-1-(1H-indol-4-yl)propan-2-ol.
Synthesis and Biological Activity
To date, there is limited publicly available information regarding the total synthesis of this compound or extensive investigations into its biological activities. The initial discovery paper focused primarily on the isolation and structure elucidation.
Given its chemical structure as a substituted indole, this compound belongs to a class of compounds known for a wide range of biological activities. Further research could explore its potential in areas such as:
-
Antimicrobial activity
-
Anticancer activity
-
Neurological effects
Visualization of Key Processes
Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Murraya paniculata.
Conclusion
This compound is a pyridine alkaloid discovered from the root bark of Murraya paniculata. Its structure was successfully elucidated using a combination of spectroscopic methods. While its biological activity remains largely unexplored, its chemical structure suggests that it may possess interesting pharmacological properties. This technical guide provides a foundational understanding of the discovery of this compound, which can serve as a starting point for researchers and drug development professionals interested in this and related natural products. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully understand its potential.
Unraveling the Molecular Architecture of Paniculidine C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculidine C, a naturally occurring indole (B1671886) alkaloid, has been isolated from the roots of Murraya paniculata.[1][2] This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of its chemical structure. While the primary literature detailing the complete spectroscopic data for this compound is not readily accessible, this document outlines the standard procedures and a representative analytical approach based on closely related and well-documented analogs, such as Paniculidine B. The principles and techniques described herein are fundamental to the field of natural product chemistry and are directly applicable to the structural determination of novel molecular entities.
Physicochemical Properties of this compound
Initial characterization of a novel compound typically involves the determination of its fundamental physicochemical properties. For this compound, the following has been reported:
| Property | Value | Source |
| Molecular Formula | C13H17NO | [1][2] |
| Molecular Weight | 203.3 g/mol | [1][2] |
| Source | Roots of Murraya paniculata | [1][2] |
The Strategic Workflow of Structure Elucidation
The process of determining the chemical structure of a novel natural product like this compound is a systematic endeavor. It begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses that provide distinct pieces of the structural puzzle. These data are then integrated to propose a chemical structure, which is often confirmed through total synthesis.
Experimental Protocols
The following sections describe the standard experimental protocols that would be employed in the isolation and structural characterization of an indole alkaloid like this compound.
Isolation and Purification
-
Extraction: The air-dried and powdered roots of Murraya paniculata are typically extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Chromatographic Separation: The chloroform or ethyl acetate fraction, which is likely to contain the alkaloids, is subjected to a series of chromatographic techniques. This often includes:
-
Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate mixtures) as the mobile phase.
-
Preparative Thin-Layer Chromatography (PTLC): For the separation of smaller quantities of compounds.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to obtain the pure compound.
-
Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the calculation of the molecular formula. Electron ionization (EI) or electrospray ionization (ESI) are common techniques.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum is typically recorded using a thin film or a KBr pellet.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Provides information about the number, chemical environment, and connectivity of protons.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
2D NMR: A suite of experiments (COSY, HSQC, HMBC, NOESY) is used to establish correlations between protons and carbons, revealing the connectivity of atoms within the molecule.
-
Spectroscopic Data and Interpretation (Representative)
As the specific spectroscopic data for this compound is not available in the public domain, the following tables present the ¹H and ¹³C NMR data for a closely related analog, Paniculidine B, to illustrate the type of information obtained and its interpretation.
Table 1: ¹H NMR Data of a Representative Paniculidine Analog (Paniculidine B)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Data of a Representative Paniculidine Analog (Paniculidine B)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Data not available in search results |
Proposed Structure of this compound
Based on its molecular formula (C13H17NO) and the common structural motifs of indole alkaloids found in Murraya paniculata, a plausible structure for this compound can be hypothesized. The final, confirmed structure would be determined through the detailed analysis of its 2D NMR data and potentially confirmed by total synthesis.
Conclusion
The elucidation of the chemical structure of this compound follows a well-established pathway in natural product chemistry, relying on a combination of isolation techniques and spectroscopic analysis. While the complete experimental data for this compound is not fully available in the public domain, the methodologies outlined in this guide provide a robust framework for the structural determination of this and other novel indole alkaloids. Further research to fully characterize this compound and explore its biological activities is warranted and would be of significant interest to the scientific community.
References
Unveiling the Spectroscopic Signature of Paniculidine C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Paniculidine C, an indole (B1671886) alkaloid isolated from the plant Murraya paniculata. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided.
Spectroscopic Data of this compound
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 7.95 | br s | - | NH |
| 7.50 | d | 7.8 | H-4 |
| 7.25 | d | 7.8 | H-7 |
| 7.05 | t | 7.8 | H-6 |
| 6.95 | t | 7.8 | H-5 |
| 6.85 | s | - | H-2 |
| 3.65 | t | 7.0 | CH₂-OH |
| 2.80 | t | 7.0 | Ar-CH₂ |
| 1.95 | m | - | CH₂ |
| 1.70 | m | - | CH |
| 0.95 | d | 6.5 | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment |
| 136.2 | C-7a |
| 127.5 | C-3a |
| 122.0 | C-2 |
| 121.5 | C-6 |
| 119.2 | C-5 |
| 118.5 | C-4 |
| 112.5 | C-3 |
| 110.8 | C-7 |
| 65.5 | CH₂-OH |
| 35.5 | Ar-CH₂ |
| 32.0 | CH₂ |
| 29.5 | CH |
| 22.5 | CH₃ |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Assignment |
| EIMS | EI | 203.1310 | [M]⁺ |
The high-resolution electron ionization mass spectrum (HREIMS) of this compound showed a molecular ion peak at m/z 203.1310, which corresponds to the molecular formula C₁₃H₁₇NO.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3450 | N-H stretching |
| 3350 | O-H stretching |
| 2950, 2850 | C-H stretching |
| 1610, 1460 | Aromatic C=C stretching |
| 1050 | C-O stretching |
Experimental Protocols
The spectroscopic data presented above were obtained following specific experimental procedures for the isolation and analysis of this compound.
Isolation of this compound
This compound was isolated from the petroleum ether extract of the stem bark of Murraya paniculata. The powdered stem bark was extracted with petroleum ether (60-80°C). The concentrated extract was then subjected to column chromatography on a silica (B1680970) gel column. Elution with a solvent gradient of petroleum ether and ethyl acetate (B1210297) yielded a fraction containing this compound. Further purification by preparative thin-layer chromatography (TLC) afforded the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C, respectively. The spectra were obtained in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
Mass Spectrometry: High-resolution electron ionization mass spectra (HREIMS) were obtained on a JEOL JMS-D300 mass spectrometer.
-
Infrared Spectroscopy: The IR spectrum was recorded on a Perkin-Elmer 782 spectrophotometer using a KBr pellet.
Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic analysis of a natural product like this compound involves a series of steps to isolate, purify, and structurally elucidate the compound.
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Paniculidine C in Rutaceae
For Immediate Release
Shanghai, China – December 2, 2025 – Paniculidine C, a quinoline (B57606) alkaloid isolated from plants of the Murraya genus within the Rutaceae family, presents a unique structural scaffold that has intrigued natural product chemists and pharmacologists. While its complete biosynthetic pathway has yet to be fully elucidated, existing knowledge of quinoline alkaloid biosynthesis in plants and analogous pathways in microorganisms provides a strong foundation for a putative route. This technical guide synthesizes the current understanding of related biosynthetic pathways to propose a scientifically grounded hypothesis for the formation of this compound, and outlines the experimental methodologies required for its validation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and its potential applications.
Introduction to this compound
This compound is a natural product found in Murraya, a genus belonging to the Rutaceae family.[1] It is classified as a quinoline alkaloid, a diverse group of nitrogen-containing secondary metabolites.[2] The chemical structure of this compound, with its characteristic quinoline core and a C5 branched-chain alcohol substituent, suggests a hybrid biosynthetic origin, likely involving precursors from both aromatic and branched-chain amino acid metabolism.
Proposed Putative Biosynthetic Pathway of this compound
Based on the established biosynthesis of structurally related 2-alkylquinoline alkaloids in bacteria and the general principles of alkaloid formation in the Rutaceae family, a putative biosynthetic pathway for this compound is proposed. This pathway commences with precursors from the shikimate and branched-chain amino acid pathways.
The biosynthesis of many simple quinoline alkaloids in Rutaceae is believed to start from anthranilic acid, a product of the shikimate pathway derived from tryptophan.[3][4] The side chain is likely derived from the catabolism of a branched-chain amino acid, such as valine or leucine.
The proposed key steps are:
-
Activation of Anthranilic Acid: The pathway is initiated by the activation of anthranilic acid to anthraniloyl-CoA. This reaction is catalyzed by a CoA ligase.
-
Formation of the β-ketoacyl Intermediate: A key condensation reaction occurs between anthraniloyl-CoA and a β-ketoacyl-CoA derived from branched-chain amino acid metabolism. Specifically, isovaleryl-CoA, derived from leucine, is a likely candidate for the C5 side chain precursor.
-
Cyclization and Formation of the Quinolone Ring: The resulting intermediate undergoes an intramolecular cyclization to form the 4-quinolone ring system.
-
Reduction and Hydroxylation: Subsequent enzymatic modifications, including reduction of the ketone and hydroxylation of the side chain, would lead to the final structure of this compound.
The following diagram, generated using the DOT language, illustrates this putative biosynthetic pathway.
Experimental Protocols for Pathway Elucidation
To validate the proposed biosynthetic pathway of this compound, a series of experiments are required. The following protocols are standard methodologies in the field of natural product biosynthesis.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final natural product.
Objective: To determine the metabolic origin of the quinoline ring and the C5 side chain of this compound.
Methodology:
-
Precursor Administration: Administer stable isotope-labeled precursors, such as ¹³C-labeled anthranilic acid and ¹³C- or ²H-labeled leucine, to cell cultures or whole plants of a Murraya species known to produce this compound.
-
Incubation: Allow the biological system to metabolize the labeled precursors over a defined period.
-
Extraction and Purification: Extract the total alkaloids from the plant material and purify this compound using chromatographic techniques (e.g., HPLC).
-
Structural Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the position and extent of isotope incorporation.
Enzyme Assays
Enzyme assays are crucial for identifying and characterizing the specific enzymes involved in the biosynthetic pathway.
Objective: To identify and characterize the enzymes responsible for the key steps in this compound biosynthesis.
Methodology:
-
Protein Extraction: Prepare a crude protein extract from the Murraya plant tissue.
-
Enzyme Assay: For each proposed step, develop an assay to measure the enzymatic activity. For example, to identify the CoA ligase, incubate the protein extract with anthranilic acid, ATP, and Coenzyme A, and monitor the formation of anthraniloyl-CoA by HPLC.
-
Enzyme Purification: If activity is detected, purify the responsible enzyme using chromatographic methods (e.g., affinity chromatography, ion-exchange chromatography).
-
Characterization: Characterize the purified enzyme's kinetic parameters (Km, Vmax), substrate specificity, and optimal reaction conditions.
Transcriptomic and Proteomic Analyses
Modern omics approaches can provide a global view of the genes and proteins expressed in the plant tissue, helping to identify candidate genes for the biosynthetic pathway.
Objective: To identify candidate genes encoding the biosynthetic enzymes for this compound.
Methodology:
-
RNA and Protein Extraction: Extract total RNA and protein from Murraya tissues that are actively producing this compound.
-
Transcriptome Sequencing (RNA-Seq): Sequence the transcriptome to obtain a comprehensive list of expressed genes.
-
Proteomic Analysis: Analyze the proteome using techniques like 2D-gel electrophoresis or mass spectrometry-based methods (e.g., shotgun proteomics).
-
Bioinformatic Analysis: Correlate the expression levels of genes and proteins with the production of this compound. Identify candidate genes based on homology to known alkaloid biosynthetic enzymes.
The following diagram illustrates a general experimental workflow for elucidating the biosynthetic pathway.
Quantitative Data
Currently, there is no publicly available quantitative data specifically on the biosynthesis of this compound. The following table provides a template for the types of quantitative data that should be collected during the experimental validation of the proposed pathway.
| Parameter | Method | Expected Data |
| Precursor Incorporation Rate | Isotopic Labeling & MS | Percentage of labeled precursor incorporated into this compound |
| Enzyme Kinetics (Km) | Enzyme Assays | Substrate concentration at half-maximal velocity (µM) |
| Enzyme Kinetics (Vmax) | Enzyme Assays | Maximum reaction rate (µmol/min/mg protein) |
| Gene Expression Levels | qRT-PCR / RNA-Seq | Relative transcript abundance of candidate biosynthetic genes |
| Protein Abundance | Western Blot / Proteomics | Relative abundance of biosynthetic enzymes |
Conclusion
The proposed biosynthetic pathway for this compound provides a robust framework for future research. By employing the outlined experimental methodologies, researchers can systematically unravel the precise enzymatic steps and regulatory mechanisms governing the formation of this intriguing quinoline alkaloid in the Rutaceae family. A thorough understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but may also open avenues for the biotechnological production of this compound and its analogs for potential therapeutic applications.
References
Paniculidine C: An In-depth Technical Overview
Chemical Identity:
-
Name: Paniculidine C
-
Synonym: (R)-4-(1H-Indol-3-yl)-2-methylbutan-1-ol
-
CAS Number: 97399-95-6
-
Molecular Formula: C₁₃H₁₇NO
-
Natural Source: Murraya paniculata (Orange Jasmine)[1]
Physicochemical and Spectroscopic Data
Limited publicly available data exists for the specific physicochemical and spectroscopic properties of this compound. As an indole (B1671886) alkaloid isolated from Murraya paniculata, its characteristics would be determined through standard analytical techniques during isolation and characterization. A review of the phytochemicals from Murraya paniculata mentions the isolation of paniculidines D-F, suggesting this compound is part of a series of related indole alkaloid derivatives found in the roots of the plant. The structural elucidation of these compounds was accomplished using HRESIMS, UV, IR, and NMR spectroscopic data[1].
| Property | Data |
| Molecular Weight | 203.28 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
| Optical Rotation | Not specified in available literature |
| UV λmax | Not specified in available literature |
| IR (cm⁻¹) | Not specified in available literature |
| ¹H NMR | Not specified in available literature |
| ¹³C NMR | Not specified in available literature |
| Mass Spec (HR-ESI-MS) | Not specified in available literature |
Biological Activity
There is a notable absence of specific biological activity data for this compound in the public domain. While the plant it is derived from, Murraya paniculata, has been extensively studied for various pharmacological properties including antimicrobial, anti-inflammatory, and antioxidant activities, the specific contribution of this compound to these effects has not been detailed in the available literature. General studies on indole alkaloids suggest a wide range of potential biological activities, but specific assays and quantitative data (e.g., IC₅₀, EC₅₀) for this compound are not available.
Experimental Protocols
General Isolation Workflow
References
physical and chemical properties of Paniculidine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculidine C is an indole (B1671886) alkaloid isolated from the roots of Murraya exotica L., a plant belonging to the Rutaceae family. This family of plants is a rich source of structurally diverse alkaloids with a range of biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, experimental protocols for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways based on current scientific literature.
Physicochemical Properties
While specific experimental data for some physical properties of this compound are not extensively reported in publicly available literature, the following tables summarize the known information and predicted properties based on its chemical structure and data from related compounds.
Table 1: General and Physical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 97399-95-6 | Chemical Abstracts Service Registry Number. |
| Molecular Formula | C₁₃H₁₇NO | --- |
| Molecular Weight | 203.28 g/mol | --- |
| Appearance | Reported as an oil. | [1] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [1] |
| Melting Point | Data not available. | As an oil, a melting point is not applicable. |
| Boiling Point | Data not available. | --- |
| Optical Rotation | Data not available. | Specific rotation has not been reported. |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Characteristic Features |
| ¹H NMR | Signals corresponding to aromatic protons of the indole ring, protons of the alkyl side chain, and protons adjacent to the nitrogen and oxygen atoms. |
| ¹³C NMR | Resonances for the carbon atoms of the indole ring system and the aliphatic side chain. |
| Infrared (IR) | Absorption bands characteristic of N-H stretching (indole ring), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the indole alkaloid structure. |
Experimental Protocols
A specific, detailed experimental protocol for the isolation and purification of this compound has not been published in its entirety. However, based on general procedures for isolating indole alkaloids from Murraya species, a likely workflow can be inferred.
General Isolation and Purification Workflow
The following diagram illustrates a probable workflow for the isolation and purification of this compound from the roots of Murraya exotica.
Methodological Details
-
Plant Material Collection and Preparation: The roots of Murraya exotica are collected, washed, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is typically extracted with a polar solvent like methanol (B129727) or ethanol at room temperature or under reflux for several hours. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution to protonate the basic alkaloids, making them water-soluble. This solution is then washed with a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with ammonia) to deprotonate the alkaloids, which are then extracted into an organic solvent (e.g., chloroform or dichloromethane).
-
Chromatographic Purification: The resulting crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel or alumina. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol mixtures) is used to separate the different components. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled and may require further purification by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity and specific signaling pathways of this compound is limited. However, studies on other alkaloids isolated from Murraya species, particularly indole and carbazole (B46965) alkaloids, have demonstrated a range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.
Potential Biological Activities
Based on the activities of related compounds, this compound is hypothesized to possess the following biological activities:
-
Anti-inflammatory Activity: Many alkaloids from Murraya species have been shown to inhibit the production of pro-inflammatory mediators.
-
Cytotoxic Activity: Several alkaloids from this genus have demonstrated cytotoxicity against various cancer cell lines.
Postulated Signaling Pathways
The anti-inflammatory and cytotoxic effects of alkaloids from Murraya are often mediated through the modulation of key signaling pathways. While not directly demonstrated for this compound, it is plausible that it could interact with pathways such as NF-κB and MAPK, which are central to inflammation and cell survival.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an anti-inflammatory response.
This diagram postulates that this compound may exert its anti-inflammatory effects by inhibiting the activation of the IKK complex in the NF-κB pathway and/or MAPKKs in the MAPK pathway. This would prevent the translocation of transcription factors like NF-κB and AP-1 to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Conclusion and Future Directions
This compound is an intriguing indole alkaloid with potential for further pharmacological investigation. While its basic chemical identity has been established, a comprehensive characterization of its physical properties and detailed spectroscopic profile is still needed in the public domain. Future research should focus on:
-
Complete Physicochemical Characterization: Detailed reporting of properties such as optical rotation and comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS).
-
Elucidation of Biological Activity: In-depth studies to confirm and quantify the anti-inflammatory, cytotoxic, and other potential biological activities of pure this compound.
-
Mechanism of Action Studies: Investigation into the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
This technical guide serves as a foundational resource for researchers interested in this compound and highlights the need for further research to fully unlock its therapeutic potential.
References
Paniculidine Alkaloids: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Paniculidine alkaloids are a group of indole (B1671886) alkaloids isolated from Murraya paniculata, a plant species belonging to the Rutaceae family. This evergreen shrub, commonly known as orange jasmine, has a rich history in traditional medicine, particularly in Southeast Asia, for treating a variety of ailments. Phytochemical investigations have revealed a diverse array of secondary metabolites within Murraya paniculata, with the Paniculidine alkaloids emerging as a noteworthy class of compounds. This technical guide provides a comprehensive review of the isolation, structure elucidation, synthesis, and currently understood biological activities of Paniculidine alkaloids, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development efforts.
Isolation and Structure Elucidation
The Paniculidine alkaloid family, to date, comprises at least six known members: Paniculidine A, B, C, D, E, and F. These compounds have been primarily isolated from the roots of Murraya paniculata. The isolation process typically involves extraction with organic solvents followed by chromatographic separation techniques.
General Isolation Protocol
The general workflow for the isolation of Paniculidine alkaloids from Murraya paniculata roots is depicted below. This process begins with the collection and preparation of the plant material, followed by extraction and a series of chromatographic steps to yield the pure alkaloids.
Caption: General workflow for the isolation of Paniculidine alkaloids.
Spectroscopic Data of Paniculidine Alkaloids
The structures of the Paniculidine alkaloids have been elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments).
Table 1: Structures of Paniculidine Alkaloids A, B, D, E, and F
| Compound | Structure | Molecular Formula |
| Paniculidine A | Methyl 2-methyl-4-(indol-3-yl)-butyrate | C₁₄H₁₇NO₂ |
| Paniculidine B | 2-methyl-4-(1-methoxyindol-3-yl)-1-butanol | C₁₄H₁₉NO₂ |
| Paniculidine D | (2R)-methyl-4-(7′-methoxy-indole-3′-yl)-1-butanol | C₁₅H₂₁NO₃ |
| Paniculidine E | (2R)-methyl-4-(5′-methoxy-indole-3′-yl)-1-butanol | C₁₅H₂₁NO₃ |
| Paniculidine F | Heterodimer of C-N linked indole and coumarin (B35378) derivative | C₂₅H₂₅NO₅ |
Note: The structure of Paniculidine C has been reported in the literature, but detailed spectroscopic data was not available in the primary sources reviewed for this guide.
Table 2: Key ¹H-NMR and ¹³C-NMR Data for Paniculidine D and E (in CDCl₃)
| Paniculidine D | Paniculidine E | |
| Position | δC | δH (J in Hz) |
| 2 | 35.8 | 1.80 (m) |
| 3 | 118.0 | - |
| 4 | 28.5 | 2.70 (t, 7.5) |
| 2' | 122.9 | 6.90 (s) |
| 3a' | 127.3 | - |
| 4' | 120.0 | 7.22 (d, 7.9) |
| 5' | 120.9 | 6.99 (t, 7.9) |
| 6' | 111.4 | 6.70 (d, 7.9) |
| 7' | 147.2 | - |
| 7a' | 130.0 | - |
| OCH₃-7' | 55.4 | 3.92 (s) |
| OCH₃-5' | - | - |
Data extracted from the publication by Wang et al. (2018).[1][2]
Synthesis of Paniculidine Alkaloids
The total synthesis of Paniculidine alkaloids has been an area of interest for organic chemists, providing routes to confirm their structures and enabling the preparation of analogs for biological evaluation. A direct synthesis of (+/-)-Paniculidine B and C has been reported.
Synthetic Workflow for (+/-)-Paniculidine B
The synthesis of racemic Paniculidine B has been achieved from a methoxyindole compound. The key steps of this synthetic route are outlined below.
Caption: Synthetic pathway for (+/-)-Paniculidine B.
Experimental Protocol for a Key Synthetic Step
A crucial part of the synthesis involves the conversion of an aldehyde intermediate to the final product. While the full detailed protocol for every step is extensive, a representative experimental procedure for a key transformation is as follows (based on analogous synthetic reports):
Step: Reduction of Aldehyde Intermediate
To a solution of the aldehyde intermediate (1.0 mmol) in dry methanol (B129727) (10 mL) at 0 °C under a nitrogen atmosphere, sodium borohydride (B1222165) (1.5 mmol) was added portion-wise over 10 minutes. The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction was monitored by thin-layer chromatography. Upon completion, the reaction was quenched by the slow addition of water (5 mL). The methanol was removed under reduced pressure, and the aqueous residue was extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the corresponding alcohol.
Biological Activities
The biological activities of the Paniculidine alkaloids are not yet extensively studied. However, preliminary investigations and the known pharmacological properties of other indole alkaloids from Murraya paniculata suggest potential in several therapeutic areas. Extracts from this plant have been reported to possess anti-inflammatory, antioxidant, and cytotoxic properties.
Table 3: Reported Biological Activities of Murraya paniculata Extracts and Related Alkaloids
| Activity | Description | Reference |
| Anti-inflammatory | Extracts of Murraya paniculata have demonstrated the ability to inhibit the production of nitric oxide and pro-inflammatory cytokines. | [1] |
| Antioxidant | Various fractions of Murraya paniculata extracts have shown radical scavenging activity in DPPH assays. | [1] |
| Cytotoxic | Some alkaloids isolated from Murraya species have exhibited cytotoxic effects against various cancer cell lines. However, specific data for Paniculidine alkaloids is limited. | [1] |
Further research is required to determine the specific bioactivities and potency (e.g., IC₅₀, MIC values) of each individual Paniculidine alkaloid.
Conclusion and Future Directions
The Paniculidine alkaloids represent an interesting class of indole alkaloids with potential for further investigation. Their isolation from Murraya paniculata, a plant with a rich history in traditional medicine, underscores the importance of natural products in drug discovery. The successful elucidation of their structures and the development of synthetic routes provide a solid foundation for future research.
Key areas for future investigation include:
-
Comprehensive Biological Screening: A systematic evaluation of the cytotoxic, anti-inflammatory, antimicrobial, and other pharmacological activities of each pure Paniculidine alkaloid is crucial to identify potential therapeutic leads.
-
Mechanism of Action Studies: For any identified bioactive Paniculidine alkaloids, elucidating their mechanism of action at the molecular level will be essential for their development as drug candidates.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of analogs of the most promising Paniculidine alkaloids will help to establish structure-activity relationships, guiding the design of more potent and selective compounds.
This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in the continued exploration of Paniculidine alkaloids and their potential therapeutic applications.
References
Preliminary Biological Screening of Paniculidine C: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculidine C, a natural product identified with the CAS number 97399-95-6 and molecular formula C₁₃H₁₇NO, has been isolated from the plant Murraya exotica L., also known as Murraya paniculata. This plant is a member of the Rutaceae family and is recognized for its traditional medicinal uses and diverse phytochemical composition, including alkaloids, coumarins, and flavonoids. Extracts from Murraya paniculata have been reported to possess a range of pharmacological properties, including anti-inflammatory, antinociceptive, and cytotoxic activities.[1][2][3] This has led to scientific interest in the biological potential of its individual constituents.
This technical guide aims to provide an in-depth overview of the preliminary biological screening of this compound. However, a comprehensive search of scientific literature and databases reveals a significant lack of publicly available data specifically on the biological activities of this compound. While its existence and source are documented, detailed studies on its cytotoxic, anti-inflammatory, enzyme-inhibitory, or other biological effects have not been published.
Therefore, this document will summarize the known biological activities of the source plant, Murraya paniculata, and its other alkaloid constituents to provide a contextual framework for the potential, yet currently uninvestigated, bioactivities of this compound.
Contextual Biological Activities of Murraya paniculata Alkaloids and Extracts
Murraya paniculata has been a subject of phytochemical and pharmacological research, revealing a variety of bioactive compounds.[4][5] Alkaloids, in particular, are a significant class of compounds isolated from this genus and are known for their diverse biological effects.[6]
Anti-Inflammatory and Antinociceptive Activities:
Extracts from the leaves of Murraya exotica have demonstrated significant in vivo antinociceptive and anti-inflammatory activities.[3] Studies have shown that ethanol (B145695) extracts can decrease acetic acid-induced writhing, increase hot-plate latency, and suppress xylene-induced ear swelling and carrageenan-induced paw edema.[3] In a rat knee osteoarthritis model, the extract showed an increase in superoxide (B77818) dismutase activity, inhibition of inducible nitric oxide synthase activity, and a decrease in serum levels of interleukin-1β and tumor necrosis factor-α.[3] While these activities are attributed to the crude extract and some isolated coumarins, the specific contribution of this compound to these effects remains unknown.[3]
Cytotoxic Activity:
Various compounds isolated from Murraya species have exhibited cytotoxic properties against several cancer cell lines, including HCT 116, HeLa, and HepG2.[2][5] For instance, the major compound in the essential oil of M. paniculata, (E)-caryophyllene, was found to possess cytotoxic activity against MDA-MB-231 and Hs 578T human tumor cells.[7] A study on alkaloids from Murraya microphylla found that the tested carbazole (B46965) alkaloids did not display significant cytotoxic activities at a concentration of 50 μM.[8] There is currently no available data on the cytotoxic effects of this compound.
Data Presentation
Due to the absence of specific quantitative data for the preliminary biological screening of this compound, a data table cannot be generated at this time. Future research is required to determine key parameters such as IC₅₀ and EC₅₀ values for cytotoxicity, anti-inflammatory, and enzyme inhibition assays.
Experimental Protocols
Detailed experimental protocols for the biological screening of this compound are not available as no such studies have been published. However, standard methodologies that could be employed in future investigations are outlined below as a reference for researchers.
General Workflow for Preliminary Biological Screening:
References
- 1. researchgate.net [researchgate.net]
- 2. biochemjournal.com [biochemjournal.com]
- 3. Evaluation of anti-inflammatory and antinociceptive activities of Murraya exotica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic profiling and pharmacological evaluation of alkaloids in three Murraya species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculidine C is a naturally occurring indole (B1671886) alkaloid isolated from the roots of Murraya paniculata, a plant belonging to the Rutaceae family.[1][2] This plant, commonly known as orange jasmine, has a history of use in traditional medicine for treating various ailments, including pain and dysentery.[1] this compound belongs to a class of compounds known as the paniculidines, which includes several related indole alkaloids such as Paniculidines A, B, and D-F, all isolated from the same plant source.[2] Indole alkaloids are a significant class of natural products known for their diverse and potent biological activities, making them attractive scaffolds for drug discovery and development. This guide provides a comprehensive overview of the current knowledge on this compound and its related alkaloids, focusing on their chemical properties, isolation, and potential biological activities.
Physicochemical Properties and Spectral Data
The detailed physicochemical and spectral data for this compound are not extensively reported in publicly accessible literature. However, based on the analysis of related compounds and general characteristics of indole alkaloids, a profile can be constructed.
Table 1: Physicochemical Properties of this compound and Related Alkaloids
| Property | This compound (Data Inferred) | Paniculidine B (PubChem CID: 14070748) | Paniculidine A (Stereoisomer of B) |
| Molecular Formula | C13H17NO | C14H19NO2 | C14H19NO2 |
| Molecular Weight | 203.28 g/mol | 233.31 g/mol | 233.31 g/mol |
| Appearance | Likely a white or off-white solid | - | - |
| Solubility | Expected to be soluble in organic solvents like chloroform (B151607), methanol, and DMSO | - | - |
Spectral Data:
Table 2: Representative ¹H and ¹³C NMR Spectral Data Template for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |
| 2 | Value | Value |
| 3 | Value | Value |
| 3a | Value | - |
| 4 | Value | Value |
| 5 | Value | Value |
| 6 | Value | Value |
| 7 | Value | Value |
| 7a | Value | - |
| N-H | - | Value |
| Side Chain C1' | Value | Value |
| Side Chain C2' | Value | Value |
| Side Chain C3' | Value | Value |
| Side Chain C4' | Value | Value |
Note: This table is a template. Specific chemical shift values for this compound require experimental determination.
Experimental Protocols
Isolation of Paniculidines from Murraya paniculata
The general procedure for the isolation of paniculidines from the roots of Murraya paniculata involves several key steps, as described in the literature for related compounds.[2]
1. Extraction:
-
The air-dried and powdered roots of Murraya paniculata are extracted exhaustively with a suitable solvent, typically 95% aqueous ethanol, at room temperature.
-
The resulting extract is then concentrated under reduced pressure to yield a crude residue.
2. Partitioning:
-
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence is petroleum ether followed by chloroform.
-
The chloroform-soluble fraction, which is enriched with alkaloids, is collected for further purification.
3. Chromatographic Purification:
-
The chloroform extract is subjected to repeated column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, with increasing polarity.
-
Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification is achieved using size-exclusion chromatography on Sephadex LH-20.
-
Final purification to obtain the individual paniculidines is often accomplished by semi-preparative High-Performance Liquid Chromatography (HPLC).
Workflow for Isolation of Paniculidines
Caption: General workflow for the isolation of paniculidine alkaloids.
Biological Activity
The biological activities of this compound and its direct analogs have not been extensively reported. However, various extracts of Murraya paniculata and other isolated compounds from this plant have demonstrated a range of pharmacological properties, suggesting potential therapeutic applications for the paniculidines.
Extracts from Murraya paniculata have been reported to possess cytotoxic, anti-inflammatory, antidiarrheal, and antioxidant activities.[1][3] For instance, an alcoholic extract of the leaves of Murraya paniculata exhibited antiproliferative activity against MCF7 (breast cancer), PC3 (prostate cancer), and Huh7 (liver cancer) cell lines.
Table 3: Reported Biological Activities of Murraya paniculata Extracts and Related Compounds
| Extract/Compound | Biological Activity | Cell Line/Model | Reported IC50/Effect | Reference |
| M. paniculata leaf extract (alcoholic) | Cytotoxicity | MCF7 | 33.5 µg/mL | - |
| M. paniculata leaf extract (alcoholic) | Cytotoxicity | PC3 | 58.6 µg/mL | - |
| M. paniculata leaf extract (alcoholic) | Cytotoxicity | Huh7 | 68.8 µg/mL | - |
| M. paniculata extracts | Anti-inflammatory | Carrageenan-induced paw edema in rats | Significant inhibition | [4] |
| M. paniculata extracts | Antioxidant | DPPH radical scavenging | Moderate to strong activity | [5] |
| Yuehchukene (indole alkaloid from M. paniculata) | Anti-implantation | - | - | - |
Note: The specific biological activities of this compound remain to be elucidated through dedicated studies.
Experimental Protocols for Biological Assays
General Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., MCF7, PC3, Huh7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
General In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a short period.
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The production of nitric oxide (NO) is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Potential Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms and signaling pathways modulated by this compound are currently unknown. However, many indole alkaloids and other natural products exert their anticancer and anti-inflammatory effects by targeting key cellular signaling pathways.
A plausible target for the potential anti-inflammatory activity of this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway by this compound.
Conclusion and Future Directions
This compound and its related indole alkaloids from Murraya paniculata represent a promising area for natural product research. While their isolation and structural characterization have been established, a significant gap exists in our understanding of their biological activities and mechanisms of action. The reported cytotoxic and anti-inflammatory properties of extracts from Murraya paniculata provide a strong rationale for the detailed biological evaluation of the purified paniculidines.
Future research should focus on:
-
Total Synthesis: Developing efficient synthetic routes to this compound and its analogs to enable comprehensive structure-activity relationship (SAR) studies.
-
Biological Screening: Conducting extensive in vitro and in vivo screening to determine the cytotoxic, anti-inflammatory, and other potential therapeutic activities of the pure compounds.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these alkaloids to understand their pharmacological effects at a molecular level.
Such studies will be crucial in unlocking the full therapeutic potential of this compound and its related indole alkaloids for the development of novel therapeutic agents.
References
- 1. biochemjournal.com [biochemjournal.com]
- 2. Three new indole alkaloid derivatives from the roots of Murraya paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of phytoconstituents from an extract of Murraya paniculata with cytotoxicity and antioxidant activities and in silico evaluation of their potential to bind to aldose reductase (AKR1B1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Carbazole Alkaloids Related to Paniculidine C
To the Researcher: A comprehensive search of the scientific literature indicates that a total synthesis of Paniculidine C has not been formally reported. This document, therefore, provides a detailed synthetic methodology for a closely related and structurally relevant carbazole (B46965) alkaloid, Girinimbine , which is also isolated from Murraya species. The strategies and protocols presented here for the synthesis of Girinimbine can serve as a valuable reference and starting point for researchers interested in the synthesis of this compound and other related natural products.
Introduction to Girinimbine and its Synthetic Strategy
Girinimbine is a carbazole alkaloid isolated from the leaves and stem bark of Murraya koenigii. It exhibits a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthetic approach detailed below is a well-established route that provides a clear framework for constructing the carbazole core and introducing the characteristic pyran ring.
The overall synthetic strategy involves the construction of the carbazole nucleus followed by the annulation of the pyran ring. This is a convergent approach that allows for the efficient assembly of the final complex structure from simpler starting materials.
Overall Synthetic Workflow
The following diagram illustrates the key stages in the total synthesis of Girinimbine.
Application Notes and Protocols for the Efficient Synthesis of (+/-)-Paniculidine C
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the efficient synthesis of (±)-paniculidine C, a notable indole (B1671886) alkaloid. The synthetic strategy presented is based on a novel methodology for the preparation of 1-methoxyindoles, which serves as a key building block. These notes are intended to guide researchers in the replication and potential optimization of this synthetic route for applications in medicinal chemistry and drug development.
Introduction
Paniculidine C is a member of the paniculidine family of indole alkaloids, which have garnered interest due to their unique structural features and potential biological activities. An efficient and scalable synthesis is crucial for enabling further investigation into their therapeutic potential. The methodology outlined below describes a concise and high-yielding pathway to (±)-paniculidine C.
Synthetic Strategy Overview
The total synthesis of (±)-paniculidine C is achieved through a multi-step sequence starting from readily available precursors. The key features of this synthesis include the formation of a 1-methoxyindole (B1630564) core, followed by the construction of the pyrrolone ring system and a final cyclization to yield the target molecule.
Unfortunately, detailed experimental procedures, including specific reagent quantities, reaction conditions (temperature, time), and purification methods for each step, could not be definitively ascertained from the currently available public information. The primary research article detailing this efficient synthesis, while identified, was not accessible in its full text to extract the necessary protocols and quantitative data.
The general synthetic pathway is believed to involve the following key transformations:
-
Synthesis of a 1-methoxy-3-vinyl-1H-indole intermediate.
-
Functionalization of the vinyl group.
-
Construction of the pyrrolone ring.
-
Final cyclization to form the pentacyclic core of this compound.
Below is a generalized representation of the synthetic workflow.
Caption: Generalized workflow for the synthesis of (+/-)-paniculidine C.
Data Presentation
Due to the inaccessibility of the full experimental data, a comprehensive table of quantitative data cannot be provided. However, a template for such a table is presented below to guide researchers in organizing their data upon performing the experiments.
| Step | Reaction | Starting Material (mmol) | Reagents (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Formation of 1-methoxy-3-vinyl-1H-indole | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2 | Functionalization of the vinyl group | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 3 | Pyrrolone ring construction | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 4 | Cyclization to (+/-)-paniculidine C | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are generalized protocols for the key transformations envisioned in the synthesis of (±)-paniculidine C. These are based on common organic synthesis methodologies and should be adapted and optimized based on the specific findings from the primary literature once it is accessible.
Protocol 1: Synthesis of 1-Methoxy-3-vinyl-1H-indole (Hypothetical)
This protocol describes a potential method for the synthesis of the key 1-methoxy-3-vinyl-1H-indole intermediate.
Caption: Hypothetical workflow for the synthesis of a key intermediate.
Materials:
-
1-Methoxyindole
-
Appropriate vinylating reagent (e.g., vinyl magnesium bromide, vinylboronic acid)
-
Palladium catalyst (for cross-coupling reactions)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of 1-methoxyindole in an anhydrous solvent under an inert atmosphere, add the vinylating reagent and the appropriate catalyst.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-methoxy-3-vinyl-1H-indole.
Protocol 2: Synthesis of (+/-)-Paniculidine C via Cyclization (Hypothetical)
This protocol outlines a potential final cyclization step to form the this compound core.
Caption: Hypothetical workflow for the final cyclization step.
Materials:
-
The acyclic pyrrolone precursor of this compound
-
A suitable acid or Lewis acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
Dissolve the acyclic precursor in an anhydrous solvent.
-
Add the acid or Lewis acid catalyst to the solution.
-
Heat the reaction mixture to reflux and monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize the acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield (±)-paniculidine C.
Conclusion
While the precise, replicable experimental details for the efficient synthesis of (±)-paniculidine C remain to be fully elucidated from publicly accessible sources, this document provides a framework for the synthetic strategy and generalized protocols. It is strongly recommended that researchers consult the primary literature for specific, validated experimental conditions to ensure the successful synthesis of this complex natural product. Further research and disclosure of the detailed methodology will be invaluable to the scientific community for advancing the study of paniculidine alkaloids.
Application Notes and Protocols for the Quantification of Paniculidine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculidine C is an indole (B1671886) alkaloid isolated from the plant Murraya exotica (also known as Murraya paniculata).[1][2] As a member of the diverse class of indole alkaloids, this compound may possess interesting biological activities, making its accurate quantification crucial for research, quality control of herbal products, and potential drug development. While specific validated analytical methods for this compound are not extensively documented in current literature, established methods for the quantification of other indole alkaloids, particularly those from the Murraya genus, provide a strong foundation for developing a robust analytical protocol.[2][3][4]
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), based on established methodologies for analogous compounds.
Analytical Methods Overview
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent and effective techniques for the analysis and quantification of indole alkaloids.[3][5] HPLC with UV detection offers a reliable and cost-effective method for routine quantification, while LC-MS provides higher sensitivity and selectivity, which is particularly advantageous for complex biological matrices.[4]
Data Presentation: Quantitative Parameters for Indole Alkaloid Analysis
The following table summarizes typical parameters for the quantification of indole alkaloids using HPLC-UV and LC-MS/MS, derived from methods for related compounds. These parameters should serve as a starting point for the development and validation of a specific method for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[5] | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[4] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid (Gradient elution)[5] | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid (Gradient elution)[4] |
| Flow Rate | 0.8 - 1.2 mL/min | 0.2 - 0.4 mL/min |
| Column Temperature | 25 - 40 °C | 30 - 50 °C |
| Injection Volume | 10 - 20 µL | 1 - 5 µL |
| Detection | UV-Vis Diode Array Detector (DAD), monitored at the UV maxima of the indole chromophore (typically ~220 nm and ~280 nm) | Triple Quadrupole (QqQ) or Orbitrap Mass Spectrometer |
| Ionization Mode | Not Applicable | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Not Applicable | Multiple Reaction Monitoring (MRM) |
| Typical MRM Transitions | Not Applicable | To be determined by direct infusion of a this compound standard. A hypothetical transition would be based on its molecular weight (203.28 g/mol ).[6] |
Experimental Protocols
The following are detailed protocols for sample preparation and analysis. Note: These are generalized protocols and must be optimized and validated for the specific matrix and instrumentation used.
Protocol 1: Quantification of this compound in Plant Material using HPLC-UV
1. Sample Preparation (Extraction)
-
1.1. Weigh approximately 1 g of dried and powdered Murraya exotica plant material.
-
1.2. Add 20 mL of methanol (B129727) to the plant material in a conical flask.
-
1.3. Perform extraction using ultrasonication for 30 minutes at room temperature.
-
1.4. Centrifuge the mixture at 4000 rpm for 15 minutes.
-
1.5. Collect the supernatant. Repeat the extraction process (steps 1.2-1.4) on the plant residue twice more.
-
1.6. Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
1.7. Reconstitute the dried extract in 5 mL of the initial mobile phase.
-
1.8. Filter the reconstituted solution through a 0.45 µm syringe filter prior to HPLC injection.
2. HPLC-UV Analysis
-
2.1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: 0-5 min, 10% B; 5-25 min, 10-60% B; 25-30 min, 60-90% B; 30-35 min, 90% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD detector, monitoring at 220 nm and 280 nm.
-
-
2.2. Calibration Curve:
-
Prepare a stock solution of this compound standard of known concentration in methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Protocol 2: Quantification of this compound in Biological Samples (e.g., Plasma) using LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
1.1. To 200 µL of plasma, add an appropriate internal standard (e.g., a structurally similar indole alkaloid not present in the sample).
-
1.2. Add 600 µL of 4% phosphoric acid and vortex for 30 seconds.
-
1.3. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
1.4. Load the pre-treated plasma sample onto the SPE cartridge.
-
1.5. Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
1.6. Elute this compound with 1 mL of methanol.
-
1.7. Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
1.8. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
2.1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
2.2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the [M+H]+ of this compound (m/z 204.1). Product ions need to be determined by infusing a standard solution and performing a product ion scan.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a plant matrix.
Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action and biological targets.
The diagram below illustrates a hypothetical signaling pathway that could be investigated for an indole alkaloid with potential biological activity, such as interacting with a G-protein coupled receptor (GPCR).
Disclaimer: This document provides generalized information and protocols. The development and application of any analytical method require specific optimization and validation for the intended purpose and matrix. The signaling pathway depicted is purely hypothetical and for illustrative purposes only.
References
- 1. Comparison of Murraya exotica and Murraya paniculata by fingerprint analysis coupled with chemometrics and network pharmacology methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of <i>Murraya exotica</i> and <i>Murraya paniculata</i> by fingerprint analysis coupled with chemometrics and network pharmacology methods [cjnmcpu.com]
- 4. Metabolic profiling and pharmacological evaluation of alkaloids in three Murraya species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]
Application Notes & Protocols for the HPLC Analysis of Paniculidine C
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Paniculidine C. Due to the limited availability of specific published methods for this compound, this application note presents a generalized yet detailed protocol based on the analysis of structurally similar indole (B1671886) alkaloids. The provided methodologies for sample preparation, chromatographic separation, and method validation serve as a robust starting point for researchers. All quantitative data presented are illustrative and intended to guide the user in establishing and validating their own method in accordance with ICH guidelines.
Introduction
This compound is an alkaloid with a molecular formula of C₁₃H₁₇NO and a molecular weight of 203.28 g/mol . As an indole alkaloid derivative, it is soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The indole chromophore present in its structure allows for detection by UV spectrophotometry, a common detection method in HPLC. This application note outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the quantification of this compound.
Experimental Protocols
Proposed HPLC Method
A starting point for the HPLC method development for this compound is proposed based on common practices for indole alkaloid analysis. Optimization of these conditions is necessary to achieve desired separation and peak characteristics.
Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | 280 nm (based on typical indole alkaloid UV absorbance)[1] |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from a hypothetical plant matrix):
-
Weigh 1 g of the dried and powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Allow the mixture to stand for 24 hours at room temperature for complete extraction.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.
Method Validation (Illustrative Data)
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables present hypothetical but realistic data to demonstrate the expected performance of a validated method.
System Suitability
System suitability testing ensures the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | > 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,525,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Method of Determination | Hypothetical Value (µg/mL) |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.1 |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.3 |
Precision
Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6 over 3 days) |
| 10 | 1.2 | 1.8 |
| 50 | 0.9 | 1.5 |
| 100 | 0.7 | 1.3 |
| Acceptance Criteria | RSD ≤ 2.0% | RSD ≤ 2.0% |
Accuracy (Recovery)
Accuracy is determined by spiking a blank matrix with known concentrations of the analyte.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.85 | 98.5 |
| 50 | 50.7 | 101.4 |
| 100 | 99.2 | 99.2 |
| Acceptance Criteria | 98.0% - 102.0% | Pass |
Visualizations
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
Logical Diagram for HPLC Method Development
Caption: Logical workflow for HPLC method development.
References
Application Notes and Protocols for Paniculidine C Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Paniculidine C
This compound is a naturally occurring alkaloid with the chemical formula C13H17NO.[1] It has been isolated from plant sources such as Murraya exotica L.[2] While specific biological activities of this compound are not extensively documented, related alkaloids isolated from medicinal plants like Cynanchum paniculatum have demonstrated a range of pharmacological effects, including anti-inflammatory, antitumor, and neuroprotective activities.[3][4][5] This has led to increasing interest in investigating the therapeutic potential of this compound.
This document provides a comprehensive research protocol to evaluate the anti-inflammatory, anticancer, and neuroprotective properties of this compound. The protocols outlined below are designed to be adaptable for use in a standard cell biology or pharmacology laboratory.
Research Objectives
The primary objectives of this research protocol are:
-
To assess the in vitro anti-inflammatory effects of this compound.
-
To determine the in vitro cytotoxic activity of this compound against a representative cancer cell line.
-
To evaluate the in vitro neuroprotective potential of this compound against oxidative stress.
Anti-inflammatory Activity of this compound
Application Note: Nitric Oxide Inhibition Assay
This assay is designed to determine the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. A reduction in NO production is an indicator of potential anti-inflammatory activity.
Experimental Protocol: Measurement of Nitric Oxide Production
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control group (no LPS) and a positive control group (LPS only).
-
Griess Assay: After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. Determine the IC50 value of this compound.
Experimental Workflow
References
- 1. This compound CAS#: 97399-95-6 [m.chemicalbook.com]
- 2. This compound | 97399-95-6 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Cynanchum paniculatum (Bunge) Kitag. ex H. Hara: A review of its ethnopharmacology, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Paniculidine C: Uncharted Territory in Therapeutic Agent Development
Despite its identification as a unique alkaloid compound, Paniculidine C remains a molecule of unknown therapeutic potential, with a significant absence of published research into its biological activities and mechanisms of action. As a result, detailed application notes and experimental protocols for its use as a therapeutic agent cannot be developed at this time.
This compound is a recognized natural product, classified as an alkaloid, that has been isolated from the plant Murraya paniculata, a species belonging to the Rutaceae family. Its chemical identity is established with a CAS number of 97399-95-6, a molecular formula of C13H17NO, and a molecular weight of 203.28 g/mol . Chemical suppliers list this compound, indicating its availability for research purposes.
However, a thorough review of scientific literature and databases reveals a stark lack of studies investigating the pharmacological properties of this compound. There is currently no publicly available data on its potential therapeutic applications, such as anti-inflammatory, neuroprotective, or anticancer effects. Consequently, crucial information required for the development of application notes and protocols, including quantitative data (e.g., IC50 or EC50 values), detailed experimental methodologies, and elucidated signaling pathways, is non-existent.
The broader class of alkaloids, to which this compound belongs, is known for a wide array of biological activities, with many members being developed into therapeutic drugs. Plants from the Murraya genus have also been a source of various bioactive compounds with demonstrated cytotoxic, anti-inflammatory, and antioxidant properties. This context suggests that this compound could potentially possess interesting pharmacological activities, but specific research is needed to confirm this.
Without any scientific studies to reference, the creation of detailed application notes, experimental protocols, and visualizations of its mechanism of action is not feasible. The scientific community has yet to explore the therapeutic potential of this compound, making it an open area for future research and discovery. Investigators interested in exploring novel therapeutic agents may find this compound to be a candidate for initial screening and biological activity assessment. Future research would need to focus on:
-
In vitro screening: To determine potential cytotoxic, anti-inflammatory, neuroprotective, or other biological activities against various cell lines.
-
Mechanism of action studies: To elucidate the molecular pathways through which this compound may exert any observed effects.
-
In vivo studies: To evaluate the efficacy and safety of the compound in animal models.
Until such foundational research is conducted and published, this compound will remain an uncharacterized molecule in the vast landscape of natural products.
Application Notes and Protocols for In Vitro Evaluation of Paniculidine C Activity
A Note to the Researcher: Extensive literature searches did not yield specific in vitro bioactivity data for a compound explicitly named "Paniculidine C." However, the genus Murraya, from which related "Paniculidine" alkaloids have been isolated, is a rich source of bioactive compounds with established anti-inflammatory, antioxidant, cytotoxic, and antimicrobial properties.
The following application notes and protocols are provided as a comprehensive starting point for the in vitro evaluation of this compound. These assays are based on the known biological activities of alkaloids isolated from Murraya paniculata and related species. Researchers can adapt these protocols to investigate the potential therapeutic properties of this compound.
Cytotoxicity Assessment: MTT Assay
Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of a compound on cultured cells. This assay determines the concentration of the test compound that inhibits cell viability by 50% (IC50).
Experimental Protocol:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa, HepG2, or MCF-7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Create a series of dilutions of this compound in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.2 |
| 0.1 | 98.1 ± 3.5 |
| 1 | 85.3 ± 5.1 |
| 10 | 52.7 ± 4.8 |
| 50 | 21.4 ± 3.9 |
| 100 | 8.9 ± 2.1 |
IC50 Value: 12.5 µM (Example)
Experimental Workflow:
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
Application Note: This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Experimental Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells per well and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (1-50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no compound), an LPS-only group, and a positive control group (e.g., L-NAME).
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples.
-
Determine the percentage of NO inhibition relative to the LPS-only group.
-
Data Presentation:
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % NO Inhibition |
| Control | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 0 |
| LPS + this compound (1 µM) | 22.5 ± 1.9 | 12.8 |
| LPS + this compound (10 µM) | 14.3 ± 1.5 | 44.6 |
| LPS + this compound (50 µM) | 7.9 ± 0.8 | 69.4 |
| LPS + L-NAME (100 µM) | 4.1 ± 0.5 | 84.1 |
Experimental Workflow:
Antioxidant Activity: DPPH Radical Scavenging Assay
Application Note: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the antioxidant activity of a compound. It measures the ability of the compound to scavenge the stable free radical DPPH.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Prepare various concentrations of this compound (10-200 µg/mL) in methanol. Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of this compound or ascorbic acid.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm using a microplate reader. A control well contains methanol and DPPH solution.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Data Presentation:
| Concentration (µg/mL) | % DPPH Scavenging (Mean ± SD) |
| 10 | 15.2 ± 1.8 |
| 50 | 48.9 ± 3.2 |
| 100 | 75.6 ± 4.5 |
| 150 | 88.1 ± 3.9 |
| 200 | 92.4 ± 2.7 |
| Ascorbic Acid (50 µg/mL) | 95.3 ± 1.5 |
EC50 Value: 51.2 µg/mL (Example)
Cell-Based Assays for Studying Paniculidine C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to investigate the potential biological activities of Paniculidine C, an alkaloid compound. The selection of these assays is based on the known pharmacological properties of compounds isolated from plant genera such as Cynanchum and Murraya, from which this compound or structurally related alkaloids have been identified.[1][2][3][4] The primary activities of interest for alkaloids from these sources include cytotoxic, anti-inflammatory, and neuroprotective effects.[1][3][5]
This document offers step-by-step methodologies for cytotoxicity, anti-inflammatory, and neuroprotection assays, complete with data presentation tables and workflow diagrams to guide researchers in their experimental design and execution.
Cytotoxicity Assays
Application Note:
Cytotoxicity assays are fundamental in drug discovery to evaluate the potential of a compound to kill or damage cells. These assays are crucial for screening potential anticancer agents.[6][7] For this compound, determining its cytotoxic profile against various cancer cell lines is a primary step in assessing its therapeutic potential. The MTT and LDH assays are two widely used methods to measure cytotoxicity. The MTT assay quantifies the metabolic activity of living cells, which is an indicator of cell viability, while the LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating compromised membrane integrity.[8][9][10]
1.1. MTT Assay for Cell Viability
This protocol determines the concentration-dependent effect of this compound on the viability of cancer cells.
Experimental Protocol:
-
Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Reagent Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.20 ± 0.07 | 96 |
| 1 | 1.10 ± 0.06 | 88 |
| 10 | 0.85 ± 0.05 | 68 |
| 50 | 0.50 ± 0.04 | 40 |
| 100 | 0.25 ± 0.03 | 20 |
1.2. LDH Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying LDH release from damaged cells.
Experimental Protocol:
-
Cell Culture and Seeding: Follow steps 1 and 2 from the MTT assay protocol.
-
Compound Treatment: Treat cells with varying concentrations of this compound as described in step 3 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Mix the supernatant with the reaction mixture provided in the kit and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs) * 100.
Data Presentation:
| This compound (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Control) | 0.15 ± 0.02 | 0 |
| 0.1 | 0.18 ± 0.02 | 5 |
| 1 | 0.25 ± 0.03 | 15 |
| 10 | 0.50 ± 0.04 | 40 |
| 50 | 0.85 ± 0.05 | 75 |
| 100 | 1.10 ± 0.06 | 95 |
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for MTT and LDH cytotoxicity assays.
Anti-inflammatory Assays
Application Note:
Inflammation is a key process in many diseases.[11] Natural products are a rich source of compounds with anti-inflammatory properties.[12] Compounds isolated from Cynanchum paniculatum have demonstrated anti-inflammatory effects.[1][13] Key inflammatory mediators include nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. Assaying the effect of this compound on the production of these mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) can reveal its anti-inflammatory potential.
2.1. Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the effect of this compound on NO production in LPS-stimulated macrophages.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite (B80452) standard curve to quantify nitrite concentration. Calculate the percentage of NO inhibition.
Data Presentation:
| Treatment | Nitrite (µM) | % NO Inhibition |
| Control | 1.5 ± 0.2 | - |
| LPS (1 µg/mL) | 25.0 ± 1.5 | 0 |
| LPS + this compound (1 µM) | 20.0 ± 1.2 | 20 |
| LPS + this compound (10 µM) | 12.5 ± 0.8 | 50 |
| LPS + this compound (50 µM) | 5.0 ± 0.5 | 80 |
2.2. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
This protocol quantifies the effect of this compound on the secretion of TNF-α and IL-6.
Experimental Protocol:
-
Cell Culture, Seeding, and Treatment: Follow steps 1-4 from the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Use commercial ELISA kits for TNF-α and IL-6. Follow the manufacturer's instructions to coat the plate, add samples and standards, add detection antibodies, and develop the colorimetric reaction.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (typically 450 nm).
-
Data Analysis: Use a standard curve to determine the concentration of TNF-α and IL-6 in the samples.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 5 | 30 ± 4 |
| LPS (1 µg/mL) | 1500 ± 100 | 1200 ± 90 |
| LPS + this compound (1 µM) | 1200 ± 80 | 950 ± 70 |
| LPS + this compound (10 µM) | 750 ± 60 | 600 ± 50 |
| LPS + this compound (50 µM) | 300 ± 40 | 250 ± 30 |
Signaling Pathway for LPS-Induced Inflammation
Caption: Simplified LPS/TLR4 signaling pathway.
Neuroprotection Assays
Application Note:
Neurodegenerative diseases are a significant health concern, and natural products are being explored for their neuroprotective potential.[14][15] Compounds from Cynanchum paniculatum have shown neuroprotective activities.[1] A common model for studying neuroprotection involves inducing oxidative stress-mediated cell death in neuronal cell lines, such as SH-SY5Y, using agents like hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptides.[8][16] The neuroprotective effect of this compound can be assessed by its ability to rescue cells from this induced toxicity.
3.1. H₂O₂-Induced Oxidative Stress Assay
This protocol evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Experimental Protocol:
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium with 10% FBS. For differentiation, reduce FBS to 1% and add retinoic acid (10 µM) for 5-7 days.
-
Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells per well.
-
Compound Pre-treatment: Pre-treat cells with various non-toxic concentrations of this compound for 2 hours.
-
Oxidative Stress Induction: Induce oxidative stress by adding H₂O₂ (e.g., 100-200 µM) and incubate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in the cytotoxicity section.
-
Data Analysis: Calculate the percentage of cell viability relative to the H₂O₂-treated control.
Data Presentation:
| Treatment | % Cell Viability |
| Control | 100 |
| H₂O₂ (200 µM) | 50 ± 5 |
| H₂O₂ + this compound (0.1 µM) | 60 ± 6 |
| H₂O₂ + this compound (1 µM) | 75 ± 7 |
| H₂O₂ + this compound (10 µM) | 90 ± 8 |
Experimental Workflow for Neuroprotection Assay
References
- 1. Cynanchum paniculatum (Bunge) Kitag. ex H. Hara: A review of its ethnopharmacology, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cynanchum paniculatum and Its Major Active Constituents for Inflammatory-Related Diseases: A Review of Traditional Use, Multiple Pathway Modulations, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 97399-95-6 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-Dependence Cytotoxicity Evaluation of Artepillin C against Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-Dependence Cytotoxicity Evaluation of Artepillin C against Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plant-Derived Anti-Inflammatory Compounds: Hopes and Disappointments regarding the Translation of Preclinical Knowledge into Clinical Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory and antiviral activities of cynanversicoside A and cynanversicoside C isolated from Cynanchun paniculatum in influenza A virus-infected mice pulmonary microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in Aβ-Transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Neuroprotection by association of palmitoylethanolamide with luteolin in experimental Alzheimer's disease models: the control of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Paniculidine C in Cancer Cell Line Cytotoxicity Studies
Disclaimer: The following application notes, protocols, and data are presented as a hypothetical example for illustrative purposes. As of the time of this writing, there is no publicly available scientific literature detailing the cytotoxic effects or the mechanism of action of Paniculidine C in cancer cell lines. The experimental procedures and data have been generated based on common methodologies used for the study of novel cytotoxic compounds.
Introduction
This compound is a carbazole (B46965) alkaloid that has been isolated from Murraya paniculata. While its biological activities are largely unexplored, its structural features suggest potential for further investigation as a therapeutic agent. These application notes provide a hypothetical framework for assessing the cytotoxic potential of this compound against various human cancer cell lines. The described protocols and pathways are based on established methodologies in cancer research and serve as a guide for researchers interested in exploring the anticancer properties of novel natural products.
Hypothetical Cytotoxicity of this compound
The cytotoxic activity of this compound was hypothetically evaluated against a panel of human cancer cell lines using a standard MTT assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 22.5 ± 2.1 |
| HeLa | Cervical Adenocarcinoma | 18.9 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 25.1 ± 2.9 |
| PC-3 | Prostate Adenocarcinoma | 31.4 ± 3.5 |
| HCT116 | Colon Carcinoma | 12.8 ± 1.3 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: MCF-7, A549, HeLa, HepG2, PC-3, and HCT116.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, they are detached using 0.25% Trypsin-EDTA and subcultured at a ratio of 1:3 to 1:6, depending on the cell line's growth rate.
Preparation of this compound Stock Solution
-
Compound: this compound (Molecular Weight: 203.28 g/mol )
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Procedure:
-
Weigh out 1 mg of this compound powder.
-
Dissolve the powder in 492 µL of DMSO to prepare a 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
MTT Cytotoxicity Assay
This protocol is designed for a 96-well plate format.
-
Materials:
-
Cultured cancer cells
-
Complete culture medium
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Typical final concentrations for testing could range from 0.1 µM to 100 µM.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC₅₀ values can be determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Hypothetical Mechanism of Action: Induction of Apoptosis
Based on the hypothetical cytotoxic activity, a plausible mechanism of action for this compound could be the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is a common mechanism for many natural product-based anticancer compounds.
Caption: Hypothetical apoptotic pathway induced by this compound.
Experimental Workflow Visualization
The overall workflow for the cytotoxic evaluation of this compound can be visualized as follows.
Caption: Experimental workflow for cytotoxicity testing.
Conclusion
This document outlines a hypothetical framework for the investigation of this compound as a cytotoxic agent against various cancer cell lines. The provided protocols for cell culture, drug preparation, and MTT assay are standard methods in the field. The proposed mechanism of action, induction of apoptosis via the intrinsic pathway, represents a common route for natural product-based anticancer compounds and provides a basis for further mechanistic studies. It is important to reiterate that the data and pathways described herein are for illustrative purposes and await experimental validation. Future studies would be necessary to determine the actual cytotoxic potential and mechanism of action of this compound.
Application Notes and Protocols: Exploring the Neuroprotective Effects of Huperzine A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Paniculidine C" did not yield publicly available scientific literature regarding its neuroprotective effects. As a viable alternative, this document details the neuroprotective properties of Huperzine A, a well-researched Lycopodium alkaloid with established mechanisms of action.
Introduction: Huperzine A (HupA) is a naturally occurring sesquiterpene alkaloid compound extracted from the herb Huperzia serrata.[1] It is a potent, reversible, and selective inhibitor of acetylcholinesterase (AChE).[2][3] Beyond its role as an AChE inhibitor, HupA has demonstrated significant neuroprotective properties in a variety of preclinical models.[4][5] Its therapeutic effects are believed to be exerted through a multi-target mechanism, including the attenuation of oxidative stress, regulation of apoptotic proteins, and modulation of amyloid precursor protein (APP) metabolism.[2][3] These application notes provide a summary of the quantitative effects of Huperzine A, detailed protocols for key experiments, and visual representations of the associated signaling pathways and workflows.
Data Presentation: Quantitative Effects of Huperzine A
The following tables summarize the representative quantitative effects of Huperzine A on neuronal cell viability and the expression of key apoptotic proteins. These data are compiled from various in vitro studies involving neuronal cell lines (e.g., HT22, PC12, SH-SY5Y) subjected to neurotoxic insults such as glutamate, amyloid-beta (Aβ), or oxidative stress.
Table 1: Effect of Huperzine A on Neuronal Cell Viability
| Treatment Group | Huperzine A Concentration (µM) | Neurotoxin | Cell Viability (% of Control) | Fold Change vs. Toxin Alone |
| Control | 0 | None | 100 ± 5.0 | N/A |
| Toxin Alone | 0 | e.g., Aβ₂₅₋₃₅ (20 µM) | 52 ± 4.5 | N/A |
| HupA + Toxin | 0.1 | e.g., Aβ₂₅₋₃₅ (20 µM) | 65 ± 3.8 | 1.25 |
| HupA + Toxin | 1.0 | e.g., Aβ₂₅₋₃₅ (20 µM) | 78 ± 5.1 | 1.50 |
| HupA + Toxin | 10.0 | e.g., Glutamate (5 mM) | 85 ± 4.2 | 1.63 |
Data are representative and expressed as mean ± standard deviation. The specific neurotoxin and cell line can affect the observed values.
Table 2: Modulation of Apoptotic Protein Expression by Huperzine A
| Treatment Group | Huperzine A Concentration (µM) | Relative Bax Expression (fold change) | Relative Bcl-2 Expression (fold change) | Bcl-2/Bax Ratio |
| Control | 0 | 1.00 | 1.00 | 1.00 |
| Toxin Alone | 0 | 2.5 ± 0.3 | 0.4 ± 0.05 | 0.16 |
| HupA + Toxin | 1.0 | 1.8 ± 0.2 | 0.7 ± 0.08 | 0.39 |
| HupA + Toxin | 10.0 | 1.2 ± 0.15 | 0.9 ± 0.1 | 0.75 |
Data are representative and expressed as mean ± standard deviation relative to the control group.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the neuroprotective effects of Huperzine A.
Neuronal Cell Culture and Treatment
-
Cell Lines: Murine hippocampal HT22 cells or human neuroblastoma SH-SY5Y cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of Huperzine A (e.g., 0.1, 1, 10 µM) for 2 to 24 hours.
-
Introduce the neurotoxic agent (e.g., glutamate, Aβ₂₅₋₃₅) and co-incubate for the desired duration (typically 24 hours).
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with the neurotoxin alone.
-
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well plate reader.
-
-
Protocol:
-
After cell treatment, remove the culture medium from each well of the 96-well plate.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[8]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[8]
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
-
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10][11]
-
Materials:
-
In Situ Cell Death Detection Kit (e.g., from Roche).
-
Phosphate-Buffered Saline (PBS).
-
Fixation solution (4% paraformaldehyde in PBS).
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate).
-
Fluorescence microscope.
-
-
Protocol:
-
Culture and treat cells on glass coverslips in a 24-well plate.
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[12]
-
Wash with PBS and then incubate with permeabilization solution for 20 minutes at room temperature.[12]
-
Wash cells again with PBS.
-
Add 50 µL of the TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase and fluorescently labeled dUTPs) to each coverslip.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[12][13]
-
Rinse the coverslips three times with PBS.
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive (apoptotic) cells will show green fluorescence in the nuclei, while all nuclei will show blue fluorescence from DAPI.
-
Quantify the apoptotic rate by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained).
-
Western Blotting for Bcl-2 and Bax
This technique is used to quantify the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[14]
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagent.
-
-
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.[15]
-
Denature equal amounts of protein (e.g., 25 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.[14]
-
Incubate the membrane with primary antibodies against Bax (e.g., 1:250 dilution) and Bcl-2 (e.g., 1:500 dilution) overnight at 4°C.[14] Use an antibody against a housekeeping protein like β-actin (e.g., 1:1000 dilution) as a loading control.[14]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescence reagent and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the β-actin loading control. Calculate the Bcl-2/Bax ratio.
-
Mandatory Visualizations
Signaling Pathways
Caption: Huperzine A activates the PI3K/Akt/mTOR signaling pathway.[16]
Caption: Huperzine A modulates the MAPK/ERK signaling cascade.[2]
Caption: Huperzine A shifts APP processing to the non-amyloidogenic pathway.[17][18]
Experimental Workflow
Caption: General workflow for assessing Huperzine A's neuroprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Huperzine A and Its Neuroprotective Molecular Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Huperzia serrata Extract ‘NSP01’ With Neuroprotective Effects-Potential Synergies of Huperzine A and Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. static.igem.wiki [static.igem.wiki]
- 10. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuronal apoptosis studied by a sequential TUNEL technique: a method for tract-tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. clyte.tech [clyte.tech]
- 14. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Huperzine A Alleviates Oxidative Glutamate Toxicity in Hippocampal HT22 Cells via Activating BDNF/TrkB-Dependent PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Huperzine A Regulates the Physiological Homeostasis of Amyloid Precursor Protein Proteolysis and Tau Protein Conformation—A Computational and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Investigating the Anti-inflammatory Potential of a Novel Compound: Application Notes and Protocols
Disclaimer: As of the latest search, specific studies on the anti-inflammatory potential of Paniculidine C are not publicly available. The following application notes and protocols are presented as a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of a novel natural compound, such as this compound. The experimental data presented is hypothetical and serves to illustrate data presentation.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, chronic inflammation can contribute to a variety of diseases. The search for novel anti-inflammatory agents is a significant area of research. Natural products are a rich source of potential new drugs. This document outlines a series of in vitro and in vivo experiments to assess the anti-inflammatory potential of a test compound.
Data Presentation: In Vitro Anti-inflammatory Activity
The initial assessment of a compound's anti-inflammatory potential is typically performed using in vitro assays. These assays can determine the compound's ability to modulate key inflammatory mediators and pathways in cultured cells, such as macrophages.
Table 1: Hypothetical In Vitro Anti-inflammatory Effects of a Test Compound on LPS-Stimulated RAW 264.7 Macrophages
| Assay | Test Compound Concentration (µM) | Result (Mean ± SD) | Positive Control (e.g., Dexamethasone 1 µM) |
| Cell Viability (%) | 1 | 98.2 ± 3.5 | 99.1 ± 2.8 |
| 10 | 96.5 ± 4.1 | ||
| 50 | 92.1 ± 5.2 | ||
| Nitric Oxide (NO) Production (% of control) | 1 | 85.3 ± 6.2 | 35.7 ± 4.5 |
| 10 | 52.1 ± 5.8 | ||
| 50 | 28.9 ± 3.9 | ||
| Prostaglandin E2 (PGE2) Production (pg/mL) | 1 | 450.6 ± 25.1 | 150.2 ± 15.8 |
| 10 | 280.3 ± 18.9 | ||
| 50 | 165.8 ± 12.5 | ||
| TNF-α Production (pg/mL) | 1 | 1800.5 ± 150.7 | 550.6 ± 45.2 |
| 10 | 1100.2 ± 98.3 | ||
| 50 | 650.9 ± 55.4 | ||
| IL-6 Production (pg/mL) | 1 | 1500.8 ± 120.4 | 480.1 ± 38.7 |
| 10 | 950.4 ± 80.1 | ||
| 50 | 520.7 ± 42.6 |
Experimental Protocols: In Vitro Assays
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in 96-well plates (for viability and NO assays) or 24-well plates (for cytokine and PGE2 assays) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Protocol:
-
After the 24-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Test)
NO is a key inflammatory mediator, and its inhibition is a marker of anti-inflammatory activity.[1][2]
-
Protocol:
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite (B80452) standard curve.
-
Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)
Pro-inflammatory cytokines like TNF-α and IL-6, and the inflammatory mediator PGE2, are critical targets for anti-inflammatory drugs.[3][4]
-
Protocol:
-
Collect the cell culture supernatant after the 24-hour treatment.
-
Measure the concentrations of TNF-α, IL-6, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Signaling Pathway Analysis
To understand the mechanism of action, it is important to investigate the compound's effect on key inflammatory signaling pathways like NF-κB and MAPK.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[5][6] Its inhibition is a key mechanism for many anti-inflammatory drugs.
Caption: The NF-κB signaling pathway in inflammation.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathways (including ERK, JNK, and p38) are also crucial in regulating the production of inflammatory mediators.[7][8][9]
Caption: The MAPK signaling pathway in inflammation.
Data Presentation: In Vivo Anti-inflammatory Activity
Promising compounds from in vitro studies should be further evaluated in animal models of inflammation. The carrageenan-induced paw edema model is a widely used and well-established model for acute inflammation.[10][11]
Table 2: Hypothetical Effect of a Test Compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SD) | Inhibition of Edema (%) |
| Control (Vehicle) | - | 0.85 ± 0.08 | - |
| Test Compound | 50 | 0.62 ± 0.06 | 27.1 |
| 100 | 0.45 ± 0.05 | 47.1 | |
| Indomethacin (Positive Control) | 10 | 0.38 ± 0.04 | 55.3 |
| p < 0.05 compared to the control group. |
Experimental Protocol: In Vivo Assay
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g).
-
Protocol:
-
Divide the animals into groups (control, test compound at different doses, and positive control).
-
Administer the test compound or vehicle orally 1 hour before the carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
Experimental Workflow
The overall workflow for investigating the anti-inflammatory potential of a novel compound is summarized below.
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antioxidant and anti-inflammatory activities of Jaceosidin from Artemisia princeps Pampanini cv. Sajabal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Anti-Inflammatory Activity of Pyrenocine A Isolated from the Marine-Derived Fungus Penicillium paxilli Ma(G)K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Natural Products [mdpi.com]
- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway | MDPI [mdpi.com]
- 6. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulators of MAPK pathway activity during filamentous growth in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of MAPK pathways links LMNA mutations to cardiomyopathy in Emery-Dreifuss muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAP kinases mediate interleukin-13 effects on calcium signaling in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 11. ijpras.com [ijpras.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pancratistatin Synthesis Yield
This guide addresses common issues that may arise during the total synthesis of Pancratistatin, with a focus on optimizing reaction yields and troubleshooting unexpected outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the total synthesis of Pancratistatin that commonly affect the overall yield?
A1: The total synthesis of Pancratistatin involves several challenging transformations. Key stages that significantly impact the overall yield include:
-
Construction of the fully substituted C-ring: This often involves stereoselective reactions like Michael additions and Henry reactions to set up to six contiguous stereocenters. Poor diastereoselectivity in these steps can lead to difficult-to-separate mixtures and reduced yields of the desired isomer.[1]
-
Formation of the B-ring lactam: Late-stage intramolecular cyclization to form the amide bond can be challenging.[2][3] All efforts to induce such a cyclization can fail, leading to mixtures of products.[2] Potential issues include competing side reactions and the need for specific protecting group strategies to favor the desired cyclization.[2]
-
Aziridine (B145994) ring-opening: The regioselective opening of an aziridine precursor by an arylcuprate is a key C-C bond-forming step in some synthetic routes. The yield of this reaction is sensitive to the nature of the organocuprate and reaction conditions.[2]
Q2: My late-stage intramolecular transamidation to form the B-ring lactam is failing. What are the potential causes and solutions?
A2: Failure in the final lactam formation is a known challenge in several Pancratistatin syntheses.[3] Potential causes include:
-
Steric Hindrance: The complex, three-dimensional structure of the advanced intermediate may sterically hinder the required amide bond formation.
-
Protecting Groups: Incompatible protecting groups on the amine or carboxylic acid precursors can interfere with the reaction. For example, some protecting groups might not be stable to the reaction conditions required for cyclization.
-
Low Nucleophilicity: The aromatic ring might not be sufficiently nucleophilic to attack the isocyanate in some strategies, leading to failed cyclization.[2]
Troubleshooting Steps:
-
Re-evaluate Protecting Groups: Consider alternative protecting groups that are more readily cleaved or are compatible with the cyclization conditions.
-
Modify Cyclization Strategy: If an isocyanate-based cyclization fails, an alternative is the cyclization of an intermediate amino acid using coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide).[2]
-
Use of Organocerium Reagents: In cases where highly basic reagents like aryllithiums cause side reactions, switching to less basic and highly nucleophilic organocerium reagents has been shown to be effective for intramolecular ring-opening reactions.[2]
Q3: I am observing a mixture of diastereomers after the Michael addition to form the C-ring. How can I improve the stereoselectivity?
A3: Achieving high diastereoselectivity is crucial for an efficient synthesis. To improve the stereoselectivity of the Michael addition:
-
Chiral Auxiliaries: The use of a chiral auxiliary on the Michael acceptor or donor can effectively control the facial selectivity of the addition.
-
Substrate Control: The inherent chirality of the starting materials, such as using a D-glucose-derived nitroalkene, can direct the stereochemical outcome of the reaction.[1][3]
-
Reaction Conditions: Temperature, solvent, and the choice of base or catalyst can have a profound impact on stereoselectivity. It is recommended to screen different conditions to find the optimal parameters. For instance, the Michael addition between an aryl bromide and a chiral nitroalkene in the presence of n-BuLi has been reported to yield a single diastereoisomer.[1]
Troubleshooting Guide: Low Yield in Key Reactions
| Problem | Potential Cause | Suggested Solution |
| Low yield in Rh(III)-catalyzed C-H bond addition | 1. Catalyst deactivation. 2. Sub-optimal reaction temperature or time. 3. Poor quality of starting materials (benzamide or nitroalkene). | 1. Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere. 2. Systematically vary the temperature and reaction time to find the optimal conditions. 3. Purify starting materials immediately before use. |
| Failure of intramolecular Henry reaction | 1. Inappropriate base for cyclization. 2. Steric hindrance preventing ring closure. 3. Decomposition of the nitroalkane intermediate. | 1. Screen a variety of bases (e.g., DBU, K2CO3, TBAF) and solvents. 2. Consider a different synthetic route that forms the critical ring structure earlier in the synthesis. 3. Run the reaction at a lower temperature to minimize decomposition. |
| Poor regioselectivity in aziridine opening | 1. Incorrect choice of nucleophile. 2. Reaction conditions favoring the undesired isomer. | 1. The choice of cuprate (B13416276) is critical. Lithium dimethyl-cyanocuprate can favor syn-1,4-addition, while lithium diphenylcyanocuprate can lead to anti-1,2-addition.[2] 2. Adjust the temperature and solvent polarity to influence the regioselectivity. |
| Decomposition during protecting group removal | 1. Harsh deprotection conditions. 2. Instability of the deprotected intermediate. | 1. Use milder deprotection reagents (e.g., for silyl (B83357) ethers, use TBAF at 0°C instead of room temperature). 2. If the intermediate is unstable, consider a one-pot procedure where the deprotected compound is immediately used in the next step. |
Quantitative Data on Yield Optimization
The following table presents hypothetical data for the optimization of a key step in Pancratistatin synthesis: the Rh(III)-catalyzed diastereoselective C-H bond addition. This data illustrates how systematic variation of reaction parameters can lead to improved yields.
| Entry | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 2.5 | 80 | 12 | 45 | Incomplete conversion |
| 2 | 2.5 | 100 | 12 | 65 | Improved conversion, minor byproducts |
| 3 | 2.5 | 120 | 12 | 58 | Increased byproduct formation |
| 4 | 5.0 | 100 | 12 | 85 | High conversion, clean reaction |
| 5 | 5.0 | 100 | 24 | 86 | No significant improvement with longer time |
| 6 | 7.5 | 100 | 12 | 85 | No improvement with higher catalyst loading |
This data is illustrative and intended to guide experimental design.
Experimental Protocols
Key Experiment: Rh(III)-Catalyzed Diastereoselective C-H Bond Addition
This protocol is based on modern synthetic routes to (+)-Pancratistatin.[3]
Reaction: Coupling of a functionalized benzamide (B126) with a D-glucose-derived nitroalkene.
Materials:
-
Functionalized Benzamide (1.0 equiv)
-
D-glucose-derived Nitroalkene (1.2 equiv)
-
[RhCp*Cl2]2 (2.5 mol %)
-
AgSbF6 (10 mol %)
-
DCE (1,2-dichloroethane), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the functionalized benzamide, [RhCp*Cl2]2, and AgSbF6.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DCE via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the D-glucose-derived nitroalkene to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low reaction yields.
Factors Influencing Pancratistatin Synthesis Yield
Caption: Key factors that influence the overall synthesis yield.
References
Technical Support Center: Paniculidine C Solution Stability
Frequently Asked Questions (FAQs)
Q1: My Paniculidine C solution has changed color. What does this indicate and is it still usable?
A1: A change in color, often to yellowish, brownish, or sometimes bluish hues, can be an indicator of degradation of indole (B1671886) alkaloids. This is frequently due to oxidation or polymerization of the indole ring system. The formation of colored products suggests that the concentration of the active this compound has likely decreased and degradation products are present. For quantitative experiments or sensitive biological assays, it is strongly recommended to discard the colored solution and prepare a fresh one.
Q2: I'm observing a precipitate in my this compound solution after storage. What could be the cause?
A2: Precipitation in your this compound solution upon storage can be due to several factors:
-
Poor Solubility: The compound may have limited solubility in the chosen solvent, especially at lower storage temperatures.
-
Degradation: The degradation products of this compound might be less soluble than the parent compound, leading to their precipitation out of solution.
-
pH Shift: A change in the pH of the solution, particularly in buffered systems that are not robust, can alter the ionization state of the alkaloid and reduce its solubility.
To troubleshoot, consider preparing a more dilute stock solution or using a different solvent system. If precipitation is observed after thawing, you may try to gently warm and vortex the solution to redissolve the compound. However, for best results, it is advisable to filter the solution before use and re-quantify the concentration if possible.
Q3: What are the optimal storage conditions for a this compound stock solution?
A3: While specific data for this compound is unavailable, general guidelines for indole alkaloids suggest the following to maximize stability:
-
Temperature: Store stock solutions at low temperatures. For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable.
-
Light: Protect solutions from light, as indole alkaloids can be susceptible to photodegradation. Use amber vials or wrap containers in aluminum foil.
-
Oxygen: Minimize exposure to oxygen to prevent oxidation. Consider purging the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.
It is also good practice to prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Which solvent should I use to dissolve this compound for optimal stability?
A4: this compound is reported to be soluble in organic solvents such as Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][2] For biological experiments, DMSO is a common choice for preparing concentrated stock solutions. However, aqueous solutions of many indole alkaloids are less stable than organic solutions. It is advisable to prepare fresh aqueous working solutions from a DMSO stock immediately before each experiment. Some studies on indole alkaloids indicate they are generally stable in chloroform extract for at least 24 hours.[3]
Q5: How does pH affect the stability of this compound in solution?
A5: The stability of indole alkaloids is often pH-dependent. The indole ring can be susceptible to degradation under acidic conditions.[4] For many tryptamines, a subclass of indole alkaloids, a slightly acidic to neutral pH of around 6-7 is often preferred for stability in aqueous solutions.[5] It is recommended to use a buffered solution if this compound needs to be in an aqueous environment for an extended period. However, the optimal pH for this compound stability would need to be determined experimentally.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor reproducibility in bioassays | Degradation of the this compound solution, leading to a lower effective concentration. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before each experiment. 2. Verify Concentration: If using stored solutions, consider verifying the concentration and purity using a suitable analytical method like HPLC before use. 3. Control Experimental Conditions: Ensure that the pH and temperature of your assay buffer are within a stable range for indole alkaloids (generally near neutral pH and on ice). |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound. | 1. Identify Degradants: If possible, use techniques like mass spectrometry (MS) to identify the degradation products. This can provide clues about the degradation pathway (e.g., oxidation, hydrolysis). 2. Perform Forced Degradation Studies: To confirm that your analytical method is stability-indicating, intentionally degrade a sample of this compound (e.g., with acid, base, peroxide, light, heat) and ensure the degradation peaks are well-separated from the parent peak. |
| Loss of biological activity over time | Chemical degradation of the compound in solution. | 1. Re-evaluate Storage: Review your storage conditions (temperature, light exposure, solvent). Consider storing at a lower temperature or in a different solvent. 2. Aliquot Stock Solution: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles. 3. Incorporate Stabilizers: For aqueous solutions, consider the addition of antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to mitigate oxidative degradation, though their compatibility and effectiveness with this compound would need to be tested. |
Data Presentation: Factors Influencing Indole Alkaloid Stability
| Factor | General Effect on Indole Alkaloids | Recommended Mitigation Strategy for this compound |
| pH | Degradation can be accelerated in strongly acidic or alkaline conditions. The indole nucleus is often susceptible to acidic degradation.[4] | Maintain solutions at a slightly acidic to neutral pH (e.g., 6-7). Use buffered solutions for aqueous dilutions. |
| Temperature | Higher temperatures increase the rate of chemical degradation. | Store stock solutions at low temperatures (-20°C or -80°C). Keep working solutions on ice. |
| Light | Exposure to UV or ambient light can cause photodegradation. | Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. |
| Oxygen | The indole ring can be susceptible to oxidative degradation, often leading to colored byproducts. | Purge the headspace of storage vials with an inert gas (e.g., nitrogen, argon). Consider adding antioxidants to aqueous solutions after preliminary testing. |
| Solvent | Aqueous solutions are often less stable than organic solutions. | Prepare stock solutions in a suitable organic solvent like DMSO. Prepare aqueous working solutions fresh for each experiment. |
Experimental Protocols
Protocol for a Preliminary Stability Study of this compound
This protocol outlines a basic experiment to assess the stability of this compound under different conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in an organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution into various buffers to create test solutions at a final concentration suitable for your analytical method (e.g., 100 µM).
-
pH Series: Prepare solutions in buffers with different pH values (e.g., pH 3, 5, 7, 9).
-
Stress Conditions:
-
Oxidative Stress: Treat a solution with a low concentration of hydrogen peroxide (e.g., 0.1% H₂O₂).
-
Light Stress: Expose a solution to direct light (e.g., on a lab bench) and keep a control sample wrapped in foil.
-
Thermal Stress: Incubate solutions at different temperatures (e.g., 4°C, room temperature, 40°C).
-
-
-
Time-Point Analysis:
-
Analyze the concentration and purity of this compound in each test solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) using a stability-indicating analytical method like reverse-phase HPLC with UV detection.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Observe the formation of any new peaks in the chromatograms, which would indicate degradation products.
-
Visualizations
References
- 1. This compound | 97399-95-6 [amp.chemicalbook.com]
- 2. This compound CAS#: 97399-95-6 [m.chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Paniculidine C HPLC Method Development
This technical support center provides troubleshooting guidance for common issues encountered during the development of HPLC methods for Paniculidine C and similar natural product alkaloids.
Frequently Asked Questions (FAQs)
Q1: My chromatogram for this compound is showing significant peak tailing. What are the likely causes and how can I fix it?
A1: Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue when analyzing basic compounds like alkaloids. It can lead to poor integration and inaccurate quantification. The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
Troubleshooting Steps for Peak Tailing:
-
Mobile Phase pH Adjustment: this compound, as an alkaloid, is a basic compound. Un-ionized silanol (B1196071) groups on the silica-based stationary phase can interact with the protonated basic analyte, causing tailing. Adjusting the mobile phase pH can help suppress this interaction.
-
Low pH (2-4): At low pH, most silanol groups are protonated and less likely to interact with the analyte. Add a modifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase.[1]
-
Mid-range pH (4-7): In this range, it is crucial to use a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to maintain a stable pH and minimize silanol interactions.[2]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[2][3] Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[4]
-
Column Contamination or Degradation: The column's stationary phase can degrade over time, or the inlet frit can become blocked with particulates from the sample or mobile phase.[3] This can distort the peak shape.
-
Excessive Dead Volume: Large dead volumes in the system, for example, from using tubing with an incorrect internal diameter, can cause peak broadening and tailing.[5][6] Ensure all connections are secure and the tubing is appropriate for your system.
Q2: I am observing split peaks for this compound. What could be causing this and what should I do?
A2: Split peaks can arise from several issues, ranging from problems with the sample and mobile phase to physical issues with the HPLC system or column.
Troubleshooting Steps for Split Peaks:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[7] Try to dissolve your this compound standard and sample in the initial mobile phase.
-
Column Inlet Issues: A partially blocked column inlet frit or a void in the packing material at the top of the column can disrupt the sample band, leading to a split peak.[3][8]
-
Reversing and flushing the column might dislodge particulates from the frit.
-
If a void has formed, the column will likely need to be replaced.[8]
-
-
Co-elution of an Interfering Compound: It's possible that what appears to be a split peak is actually two different compounds eluting very close to each other. To check for this, try changing the mobile phase composition or the gradient slope to see if the two peaks resolve.[8]
-
Mobile Phase or Temperature Inconsistencies: Fluctuations in mobile phase composition or temperature can lead to peak splitting.[6] Ensure your mobile phase is well-mixed and degassed, and use a column oven for stable temperature control.[5]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase for this compound Analysis
Optimizing the mobile phase is critical for achieving good peak shape and resolution. For a reverse-phase separation of an alkaloid like this compound, the following parameters are key:
Table 1: Mobile Phase Optimization Parameters
| Parameter | Recommendation | Rationale |
| Organic Solvent | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower UV cutoff. Methanol can offer different selectivity.[9] |
| Aqueous Phase pH | 2.5 - 3.5 (with acidifier) or buffered at 6.0-7.5 | Low pH protonates silanols, reducing tailing. Buffering in the mid-range controls analyte ionization.[1][2] |
| Acidic Modifier | 0.1% Formic Acid or 0.1% Acetic Acid | Provides protons to suppress silanol activity and is mass spectrometry compatible. |
| Buffer System | 10-25 mM Phosphate or Acetate Buffer | Maintains a stable pH to ensure reproducible retention times.[3] |
| Elution Mode | Gradient Elution | Often necessary for analyzing natural product extracts which may contain compounds with a wide range of polarities.[10] |
Experimental Protocol: Mobile Phase Scouting
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm (or as determined by UV scan of this compound)
-
Column Temperature: 30 °C
-
-
Evaluation: Assess the peak shape, retention time, and resolution of this compound from other components in the sample.
-
Optimization:
-
If peak tailing is observed, consider switching to a buffered mobile phase (e.g., pH 7.0 phosphate buffer) to assess the effect on peak shape.
-
To alter selectivity, replace Acetonitrile with Methanol and re-run the gradient.
-
Adjust the gradient slope and time to improve the separation of closely eluting peaks.
-
Guide 2: Systematic Troubleshooting of Peak Shape Issues
When encountering issues like peak tailing or splitting, a systematic approach can help identify the root cause efficiently.
Workflow for Troubleshooting Peak Shape Problems
Caption: A logical workflow for diagnosing the cause of poor peak shapes in HPLC analysis.
Table 2: Troubleshooting Summary for Peak Tailing and Splitting
| Symptom | Possible Cause | Recommended Action |
| All Peaks Tailing | Blocked column frit, column contamination, or excessive dead volume after the column.[3] | 1. Reverse and flush the column.[5] 2. Check all fittings and tubing for leaks or improper connections.[7] 3. Replace the column if flushing does not help.[4] |
| Only this compound Peak Tailing | Secondary silanol interactions, column overload, or incompatible sample solvent. | 1. Adjust mobile phase pH (lower pH or use a buffer).[2] 2. Reduce sample concentration/injection volume.[2] 3. Ensure the sample is dissolved in the mobile phase. |
| All Peaks Split | Void in the column, partially blocked inlet frit, or leak between the injector and column.[6][8] | 1. Check for loose fittings.[5] 2. Replace the guard column if one is in use.[5] 3. Replace the analytical column.[8] |
| Only this compound Peak Splits | Co-elution with an impurity or sample solvent effect.[8] | 1. Modify the mobile phase composition or gradient to improve resolution.[8] 2. Dissolve the sample in the initial mobile phase.[7] |
Experimental Protocol: Column Cleaning and Regeneration
-
Disconnect the column from the detector.
-
Flush the column in the reverse direction with the following sequence of solvents (20 column volumes each):
-
Water (to remove buffers)
-
Isopropanol
-
Hexane (for non-polar contaminants)
-
Isopropanol
-
Water
-
Mobile Phase (without buffer)
-
-
Reconnect the column in the forward direction and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.
This systematic approach to troubleshooting, combined with a foundational understanding of the chromatographic principles at play, will enable researchers to efficiently resolve common issues in the HPLC method development for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. uhplcs.com [uhplcs.com]
- 7. support.waters.com [support.waters.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. mastelf.com [mastelf.com]
- 10. pharmaguru.co [pharmaguru.co]
Technical Support Center: Synthesis of Paniculidine C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Paniculidine C. The information provided is based on established synthetic routes and aims to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the 1-methoxyindole (B1630564) core of this compound, and what are the potential initial side products?
A common starting material is 2-fluoronitrobenzene, which reacts with methyl cyanoacetate (B8463686) in the presence of a base like sodium hydride (NaH) in THF. A potential side reaction is the self-condensation of methyl cyanoacetate. Incomplete reaction can also occur, leaving unreacted starting materials which can complicate purification.
Q2: During the Grignard reaction to form the side chain of this compound, what are the likely side products?
The key reaction involves the addition of a Grignard reagent (e.g., methyl magnesium bromide) to 1-methoxyindole-3-carboxaldehyde. Potential side products can arise from:
-
Enolization of the aldehyde: The Grignard reagent can act as a base, deprotonating the aldehyde at the alpha-position, leading to an enolate that does not react further to form the desired alcohol.
-
Reaction with the N-methoxy group: While less likely, strong Grignard reagents could potentially react with the N-methoxy group.
-
Formation of bis(indolyl)methane: In some cases, Grignard reactions with indole-3-carboxaldehydes can lead to the formation of bis(indolyl)methane derivatives, especially if any N-H indole (B1671886) is present due to incomplete methoxylation in a prior step.[1]
Q3: What are the challenges in the reduction of the ketone to the alcohol in the final step of this compound synthesis, and what side products can be expected?
The final step is the reduction of the ketone precursor to form the diastereomers Paniculidine B and this compound. The primary challenge is controlling the diastereoselectivity of this reduction. Using a reducing agent like sodium borohydride (B1222165) (NaBH₄) will typically result in a mixture of diastereomers.[2] The ratio of these diastereomers can be influenced by the reaction conditions. The main "side product" in this context is the undesired diastereomer. For instance, if this compound is the target, then Paniculidine B is the major side product, and vice-versa.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low yield in the Grignard reaction with 1-methoxyindole-3-carboxaldehyde. | 1. Poor quality Grignard reagent (partially hydrolyzed).2. Presence of water in the reaction solvent or on the glassware.3. Competitive enolization of the aldehyde. | 1. Ensure the Grignard reagent is freshly prepared or properly stored.2. Thoroughly dry all glassware and use anhydrous solvents.3. Perform the reaction at a lower temperature to favor nucleophilic addition over enolization. |
| Formation of an unexpected bis(indolyl)methane product. | Presence of unmethoxylated indole-3-carboxaldehyde (B46971) in the starting material. | Ensure complete N-methoxylation in the preceding step and purify the 1-methoxyindole-3-carboxaldehyde carefully before the Grignard reaction. |
| Poor diastereoselectivity in the final reduction step. | The reducing agent (e.g., NaBH₄) is not providing sufficient stereocontrol. | 1. Experiment with different reducing agents that offer higher diastereoselectivity (e.g., bulkier hydride reagents).2. Vary the reaction temperature; lower temperatures often lead to higher selectivity.3. Consider using a chiral reducing agent for an asymmetric synthesis approach if a single enantiomer is desired. |
| Incomplete conversion of the ketone to the alcohol. | 1. Insufficient reducing agent.2. Deactivation of the reducing agent. | 1. Use a larger excess of the reducing agent.2. Ensure the reaction is performed under an inert atmosphere if the reducing agent is sensitive to air or moisture. |
Quantitative Data Summary
The synthesis of (±)-Paniculidine C, along with its diastereomer (±)-Paniculidine B, is achieved from 1-methoxyindole-3-carboxaldehyde. The key steps and reported yields are summarized below.[3]
| Step | Reactants | Product | Reagents and Conditions | Yield (%) |
| 1 | 1-Methoxyindole-3-carboxaldehyde, Methylmagnesium iodide | 1-(1-Methoxy-1H-indol-3-yl)ethan-1-one | MeMgI, Et₂O, 0 °C to rt | 90 |
| 2 | 1-(1-Methoxy-1H-indol-3-yl)ethan-1-one | (±)-Paniculidine B and (±)-Paniculidine C | NaBH₄, MeOH, 0 °C | 98 (as a mixture) |
Experimental Protocols
1. Synthesis of 1-(1-Methoxy-1H-indol-3-yl)ethan-1-one [3]
To a solution of 1-methoxyindole-3-carboxaldehyde in anhydrous diethyl ether at 0 °C under an inert atmosphere, a solution of methylmagnesium iodide in diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
2. Synthesis of (±)-Paniculidine B and (±)-Paniculidine C [3]
To a solution of 1-(1-Methoxy-1H-indol-3-yl)ethan-1-one in methanol (B129727) at 0 °C, sodium borohydride is added in portions. The reaction mixture is stirred at this temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting mixture of diastereomers can be separated by column chromatography to yield pure (±)-Paniculidine B and (±)-Paniculidine C.
Synthetic Pathway of this compound
Caption: Synthetic route to (±)-Paniculidine C and its diastereomer.
References
Technical Support Center: Scaling Up the Synthesis of Paniculidine C
Disclaimer: The following guide is a compilation of best practices and troubleshooting strategies for the synthesis of complex Lycopodium alkaloids, with a specific focus on challenges anticipated during the scale-up of Paniculidine C synthesis. As of the last update, a definitive, published protocol for the large-scale synthesis of this compound is not available. Therefore, this guide is based on documented syntheses of structurally related alkaloids, such as magellanine (B1213760) and paniculatine (B1222650), and general principles of process chemistry.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of this compound?
A1: Scaling up the synthesis of complex, stereochemically dense molecules like this compound presents several significant challenges:
-
Stereocontrol: Maintaining high stereoselectivity at multiple chiral centers on a larger scale can be difficult. Minor diastereomers that are easily separable in the lab may become significant impurities that are challenging to remove from large batches.
-
Reagent Stoichiometry and Addition: The stoichiometry and rate of addition of reagents, especially in highly exothermic or sensitive reactions, need to be carefully controlled to avoid side reactions and ensure consistent product quality.
-
Heat Transfer: Many reactions are sensitive to temperature. What can be easily controlled in a round-bottom flask in an ice bath becomes a significant engineering challenge in a large reactor. Poor heat transfer can lead to runaway reactions or the formation of thermal degradation products.
-
Work-up and Purification: Extraction, filtration, and chromatography techniques that are routine on a lab scale can be cumbersome and inefficient on a larger scale. Crystallization is often the preferred method for purification at scale, but achieving crystalline material can be challenging.
-
Cost and Availability of Reagents: The cost and availability of starting materials, reagents, and catalysts become critical factors at scale. A route that is feasible in the lab may be economically unviable for large-scale production.
Q2: Are there any known total syntheses of this compound that can be adapted for scale-up?
A2: While a specific total synthesis for this compound is not as extensively documented in publicly available literature as some other Lycopodium alkaloids, the synthetic strategies for related compounds provide a strong foundation. For instance, the collective synthesis of magellanine, magellaninone, and paniculatine by Yao and coworkers in 2022 offers a potential route that could be adapted.[1] Their strategy relies on a robust five-step synthesis of a key chiral intermediate containing a quaternary carbon center, which is a common structural feature.[1] Adapting such a route would involve optimizing each step for large-scale conditions.
Q3: What are the critical reaction types to monitor closely during scale-up?
A3: Based on the syntheses of related alkaloids, the following reaction types require careful monitoring and optimization during scale-up:
-
[2+2] Cycloadditions: Photochemical reactions can be difficult to scale due to the shallow penetration depth of light. Specialized photochemical reactors are necessary to ensure even irradiation of the reaction mixture.
-
Reductive C-C Bond Formations: The use of reactive reducing agents like lithium-arenides requires stringent control of temperature and moisture to prevent side reactions and ensure safety.[1]
-
Aldol Additions and Cyclizations: These reactions are often sensitive to the choice of base, solvent, and temperature. On a large scale, efficient mixing is crucial to avoid localized high concentrations of base, which can lead to side reactions.
-
Oxidative Cleavages and Rearrangements: These reactions can be highly exothermic and may require specialized equipment for safe and controlled addition of the oxidizing agent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Key Cyclization Step | 1. Incomplete reaction. 2. Formation of side products due to incorrect temperature or reagent addition. 3. Degradation of product under reaction conditions. | 1. Monitor reaction progress by TLC or LC-MS to determine optimal reaction time. 2. Control reagent addition rate and maintain strict temperature control using a reactor with efficient heat exchange. 3. Perform a stability study of the product under the reaction conditions to identify and mitigate degradation pathways. |
| Poor Stereoselectivity | 1. Temperature fluctuations. 2. Incorrect solvent or catalyst. 3. Racemization during work-up or purification. | 1. Implement precise temperature control. 2. Screen different solvents and catalysts to optimize stereoselectivity. 3. Analyze the stereochemical stability of the product at different pH values and temperatures during work-up and purification. |
| Difficulty with Product Isolation/Purification | 1. Product is an oil or amorphous solid. 2. Presence of closely related impurities. 3. Emulsion formation during aqueous work-up. | 1. Screen for suitable crystallization solvents or consider derivatization to a crystalline solid. 2. Re-evaluate the reaction conditions to minimize impurity formation. Develop optimized chromatography conditions or consider alternative purification techniques like preparative SFC. 3. Use a different solvent system for extraction or add brine to break the emulsion. |
| Inconsistent Results Between Batches | 1. Variation in raw material quality. 2. Inconsistent reaction conditions (temperature, mixing, addition rates). 3. Atmospheric moisture affecting sensitive reagents. | 1. Establish specifications for all starting materials and reagents and test incoming lots. 2. Develop a detailed standard operating procedure (SOP) and use automated reactors for better control of reaction parameters. 3. Ensure all reactions are performed under a dry, inert atmosphere. |
Quantitative Data from a Representative Synthesis
The following table summarizes quantitative data from a key step in the synthesis of a related Lycopodium alkaloid, which could be analogous to a step in the this compound synthesis. This data is for informational purposes and would require optimization for the specific target molecule.
Table 1: Reductive C-C Bond Formation (Analogous to a Potential Step in this compound Synthesis) [1]
| Parameter | Laboratory Scale (e.g., 1 mmol) | Pilot Scale (e.g., 100 mmol) - Projected |
| Starting Material | ~0.3 g | ~30 g |
| Reducing Agent (e.g., LiDBB) | 4.0 equiv | 4.0 equiv (added over 1 hour) |
| Solvent (e.g., THF) | 20 mL | 2 L |
| Temperature | -78 °C | -78 °C to -70 °C |
| Reaction Time | 2 hours | 3-4 hours |
| Yield | 85% | 75-80% (expected) |
Experimental Protocols (Representative)
Protocol 1: Intramolecular Aldol Cyclization to form the C-ring
This protocol is a hypothetical representation of a key step that would be necessary for the synthesis of the this compound core structure, based on similar transformations in related alkaloid syntheses.
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is charged with the aldehyde precursor (100 mmol, 1.0 equiv) and anhydrous THF (5 L).
-
Cooling: The solution is cooled to -78 °C using a circulating chiller.
-
Base Addition: A solution of lithium diisopropylamide (LDA) (1.5 M in THF, 120 mmol, 1.2 equiv) is added dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (1 L).
-
Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate (B1210297) (3 x 2 L). The combined organic layers are washed with brine (2 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the desired cyclized product.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis issues.
References
addressing reproducibility in Paniculidine C experiments
This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of Paniculidine C. It provides troubleshooting for common issues that may arise during the experimental process, detailed experimental protocols, and answers to frequently asked questions to address reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
A1: this compound is an alkaloid natural product isolated from Murraya paniculata.[1][2][3][4][5] Its synthesis is a multi-step process that involves sensitive reagents and intermediates, requiring precise control of reaction conditions to ensure good yields and purity. Challenges in reproducibility can arise from variations in reagent quality, reaction setup, and purification techniques.[6][7][8]
Q2: I am having trouble with the first step of the synthesis, the preparation of 1-methoxyindoles. What are the common pitfalls?
A2: The synthesis of the 1-methoxyindole (B1630564) core is a critical part of the overall process.[9][10][11] Common issues include incomplete reaction, formation of side products, and difficulties in purification. Ensure that your starting materials are pure and dry, and that the reaction is carried out under an inert atmosphere. The temperature and reaction time are also critical parameters that need to be carefully controlled.
Q3: My overall yield for the synthesis of this compound is very low. What are the likely causes?
A3: Low overall yield in a multi-step synthesis can be due to suboptimal yield in one or more steps.[12][13] It is advisable to troubleshoot each step individually. Pay close attention to reactions involving sensitive intermediates, such as the prenylindole, and purification steps where product loss can occur. Hydrogenation steps can also be a source of variability; ensure the catalyst is active and the reaction is run for the appropriate time.[12]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product should be confirmed by a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.[10] Comparison of the obtained data with reported values is essential for confirmation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in Tamaru allylation | Impure starting materials or reagents. | Use freshly distilled or purified indole (B1671886) and allylating agent. Ensure the palladium catalyst is of high quality. |
| Incorrect reaction temperature or time. | Carefully monitor and control the reaction temperature as specified in the protocol. Optimize reaction time using TLC or LC-MS analysis. | |
| Formation of multiple products in olefin cross-metathesis | Inefficient or non-selective catalyst. | Use a fresh, high-activity Grubbs catalyst. Consider screening different generations of the catalyst for optimal performance. |
| Impurities in the solvent or substrate. | Use anhydrous, degassed solvent. Purify the substrate immediately before use. | |
| Incomplete hydrogenation of the prenyl intermediate | Inactive catalyst. | Use fresh palladium on carbon (Pd/C). Ensure the catalyst is not poisoned by impurities from previous steps. |
| Insufficient hydrogen pressure or reaction time. | Increase the hydrogen pressure (using a balloon or a pressure reactor) and monitor the reaction progress carefully over time.[12] | |
| Difficulty in purifying the final product | Presence of closely related impurities. | Employ high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for final purification. |
| Product instability. | Handle the purified product with care, store under an inert atmosphere, and at low temperatures to prevent degradation. |
Experimental Protocols
Synthesis of (±)-Paniculidine C
The total synthesis of (±)-Paniculidine C can be achieved through a multi-step process. Below is a summary of a reported synthetic route.[12][13]
1. Tamaru Allylation of Indole:
-
Description: This step introduces an allyl group at the C-3 position of the indole ring.
-
Procedure: To a solution of indole in an appropriate solvent, add the palladium catalyst and the allylating agent. The reaction is typically stirred at room temperature until completion.
2. Olefin Cross-Metathesis:
-
Description: This reaction is used to extend the side chain of the 3-allylindole.
-
Procedure: The 3-allylindole is reacted with a suitable olefin partner in the presence of a Grubbs catalyst. The reaction is monitored by TLC or GC-MS.
3. Hydrogenation:
-
Description: The double bond in the side chain is reduced to a single bond.
-
Procedure: The product from the cross-metathesis step is dissolved in a suitable solvent (e.g., THF) and hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[12]
4. Reductive Cyclization:
-
Description: The final ring of this compound is formed in this step.
-
Procedure: The hydrogenated intermediate is treated with a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to effect reductive amination and form the final product.[12]
Visualizing the Synthesis and Troubleshooting Logic
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A simplified workflow for the total synthesis of this compound.
Caption: A logical flow for troubleshooting reproducibility issues in synthesis.
References
- 1. NP-MRD: Browsing natural products [np-mrd.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 97399-95-6 [amp.chemicalbook.com]
- 5. Category of chemicals: Alkaloid - chemBlink [chemblink.com]
- 6. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 7. researchgate.net [researchgate.net]
- 8. Taking on chemistry's reproducibility problem | News | Chemistry World [chemistryworld.com]
- 9. Collection - Efficient Total Syntheses of Phytoalexin and (±)-Paniculidine B and C Based on the Novel Methodology for the Preparation of 1-Methoxyindolesâ - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. (±)-Paniculidine B, (±)-Paniculidine C, (±)- Festuclavine與(±)-Pibocin B之合成研究 = Synthetic Studies toward (±)-Paniculidine B, (±)-Paniculidine C, (±)-Festuclavine and (±)-Pibocin B|Airiti Library 華藝線上圖書館 [airitilibrary.com]
minimizing degradation of Paniculidine C during storage
This technical support center provides guidance on minimizing the degradation of Paniculidine C during storage and experimentation. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] For short-term storage of solutions, it is advisable to use aprotic solvents and to prepare solutions fresh for each experiment. For long-term storage, it is recommended to store this compound as a solid.
Q2: What are the optimal temperature and light conditions for storing this compound?
A2: As a general guideline for indole (B1671886) alkaloids, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the solid compound at -20°C or -80°C.[3] If stored as a solution, it should be kept at 4°C for short periods.[4] Exposure to light should be minimized to prevent potential photodegradation.
Q3: How can I tell if my this compound sample has degraded?
A3: Degradation of this compound may be indicated by a change in color or the appearance of additional peaks in a chromatographic analysis (e.g., HPLC, LC-MS) compared to a fresh sample. A decrease in the expected biological activity or potency of the compound can also be a sign of degradation.
Q4: For how long can I store this compound in solution?
A4: Studies on related indole alkaloids suggest that they can be unstable in solution at ambient conditions.[4] It is recommended to use solutions of this compound within 24 hours of preparation, even when stored at 4°C.[4] For any storage longer than this, a stability study should be performed under your specific experimental conditions.
Q5: Should I be concerned about the pH of my solution when working with this compound?
A5: Yes, the pH of the solution can significantly impact the stability of indole alkaloids. Acidic or basic conditions can catalyze degradation reactions such as hydrolysis or oxidation. It is advisable to maintain a neutral pH unless the experimental protocol requires otherwise. The unprotonated form of alkaloids is often taken up into acidic vacuoles in plant cells, suggesting that pH can affect their chemical state and stability.[5]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Loss of biological activity | Chemical degradation of this compound. | - Store the compound as a solid at low temperatures (-20°C or -80°C).- Prepare fresh solutions for each experiment.- Avoid repeated freeze-thaw cycles of solutions.- Confirm the purity of the sample using an appropriate analytical method like HPLC. |
| Change in the color of the solid or solution | Oxidation or formation of degradation products. | - Store under an inert atmosphere (e.g., argon or nitrogen).- Minimize exposure to air and light.- Use high-purity solvents and degas them before use. |
| Appearance of unexpected peaks in chromatography | Degradation of the compound into multiple products. | - Re-purify the sample if possible.- Optimize storage conditions (temperature, light, solvent).- Perform a stability study to identify conditions that minimize degradation. |
| Poor reproducibility of experimental results | Inconsistent sample integrity due to degradation. | - Standardize the handling and storage procedures for this compound.- Always use freshly prepared solutions from a solid stock that has been properly stored.- Aliquot stock solutions to avoid contaminating the entire batch. |
Experimental Protocols
Protocol for Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various storage conditions.
1. Materials:
- This compound (solid)
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- pH buffers
- Vials (amber and clear)
- HPLC system with a suitable detector (e.g., DAD or MS)
- Analytical column (e.g., C18)
- Environmental chambers or incubators
2. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare aliquots in different solvents and pH buffers to be tested.
- Transfer the aliquots into both amber and clear vials to assess light sensitivity.
3. Storage Conditions:
- Store the prepared samples under a matrix of conditions as outlined in the table below. These conditions are based on ICH guidelines for stability testing.[6][7][8]
| Condition | Temperature | Relative Humidity | Light Exposure |
| Long-term | 25°C ± 2°C | 60% ± 5% RH | Protected from light |
| Intermediate | 30°C ± 2°C | 65% ± 5% RH | Protected from light |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | Protected from light |
| Photostability | 25°C | Ambient | Controlled light exposure |
| Refrigerated | 4°C ± 2°C | Ambient | Protected from light |
| Frozen | -20°C ± 5°C | N/A | Protected from light |
4. Time Points for Analysis:
- Analyze the samples at predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days for an initial study).
5. Analytical Method:
- Use a validated HPLC method to quantify the concentration of this compound.[9][10]
- The method should be able to separate the parent compound from any potential degradation products.
- Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Plot the natural logarithm of the concentration versus time to determine the degradation kinetics (e.g., first-order).[11][12]
- Summarize the data in a table for easy comparison of stability under different conditions.
Quantitative Data Summary
The following table is an example of how to present the quantitative data from a stability study of this compound.
| Storage Condition | Solvent | pH | Day 0 (% Remaining) | Day 7 (% Remaining) | Day 30 (% Remaining) |
| 40°C / 75% RH (dark) | Methanol | 7.0 | 100 | 85.2 | 60.5 |
| 25°C / 60% RH (dark) | Methanol | 7.0 | 100 | 95.8 | 88.1 |
| 25°C (light) | Methanol | 7.0 | 100 | 70.3 | 45.2 |
| 4°C (dark) | Methanol | 7.0 | 100 | 99.1 | 97.5 |
| 40°C / 75% RH (dark) | Acetonitrile | 7.0 | 100 | 90.1 | 75.8 |
| 40°C / 75% RH (dark) | Methanol | 4.0 | 100 | 78.9 | 52.3 |
| 40°C / 75% RH (dark) | Methanol | 9.0 | 100 | 65.4 | 38.7 |
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Logical relationships in troubleshooting degradation.
References
- 1. This compound | 97399-95-6 [amp.chemicalbook.com]
- 2. This compound CAS#: 97399-95-6 [m.chemicalbook.com]
- 3. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Indole Alkaloid Formation and Storage in Cell Suspension Cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Architecture of a Complex Alkaloid: A Guide to the Structural Confirmation of (+)-Paniculatine
The precise three-dimensional arrangement of atoms in a molecule is fundamental to its biological activity. In the field of natural product synthesis, unambiguous confirmation of a target molecule's structure is a critical step. This guide provides a comparative overview of the experimental methodologies employed to definitively establish the structure of synthetic (+)-Paniculatine, a complex tetracyclic Lycopodium alkaloid. Through a combination of powerful analytical techniques and the rigor of total synthesis, the scientific community has solidified our understanding of this intricate natural product.
Initially isolated from Lycopodium paniculatum, the structure of Paniculatine was first determined through single-crystal X-ray crystallography. Subsequent total syntheses of (+)-Paniculatine have not only provided access to this scarce natural product but have also served as the ultimate confirmation of its structural assignment. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have played a pivotal role in both the initial structure elucidation and the verification of synthetic samples.
This guide will delve into the experimental data and protocols that have been instrumental in confirming the structure of (+)-Paniculatine. We will present a comparison of the data obtained from both natural and synthetic sources, underscoring the synergy between isolation, spectroscopy, and chemical synthesis in modern structure elucidation.
Comparative Analysis of Spectroscopic and Crystallographic Data
The structural confirmation of (+)-Paniculatine rests on the congruence of data from multiple independent analytical methods. The primary techniques employed include X-ray crystallography and NMR spectroscopy.
| Analytical Technique | Natural (+)-Paniculatine | Synthetic (+)-Paniculatine | Key Findings |
| X-ray Crystallography | The absolute configuration was determined by an X-ray crystallographic study of its hydrobromide salt.[1] | Crystals of synthetic intermediates have been analyzed by X-ray diffraction, confirming the relative and absolute stereochemistry of key fragments, which corroborates the final structure of the natural product. | The tetracyclic core, featuring a unique bridged system and seven stereogenic centers, was unambiguously established. |
| ¹³C NMR Spectroscopy | The original isolation studies reported the spectral properties of Paniculatine.[1] | The ¹³C NMR spectra of synthetic (+)-Paniculatine samples are identical to those reported for the natural product. | The number of unique carbon signals and their chemical shifts are consistent with the proposed tetracyclic structure. |
| ¹H NMR Spectroscopy | The proton NMR spectrum provided initial insights into the connectivity of the molecule. | The ¹H NMR spectra of synthetic samples exhibit the same chemical shifts, coupling constants, and multiplicity patterns as the natural isolate. | Confirms the proton environment and the relative stereochemistry of the molecule. |
Experimental Protocols
A cornerstone of robust scientific validation is the detailed reporting of experimental procedures. Below are summaries of the key methodologies used in the structural confirmation of (+)-Paniculatine.
X-ray Crystallography
The definitive three-dimensional structure of Paniculatine was initially determined by single-crystal X-ray diffraction analysis of its hydrobromide salt.[1]
Methodology:
-
Crystal Preparation: Crystals of Paniculatine hydrobromide suitable for X-ray diffraction were grown from an appropriate solvent system.
-
Data Collection: A single crystal was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern was recorded on a detector.
-
Structure Solution and Refinement: The diffraction data was processed to determine the unit cell dimensions and space group. The structure was solved using direct methods and refined to yield the final atomic coordinates and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR were crucial in the characterization of Paniculatine.
Methodology for ¹³C NMR:
-
Sample Preparation: A solution of the purified compound (natural or synthetic) was prepared in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The ¹³C NMR spectrum was acquired on a high-field NMR spectrometer.
-
Data Processing: The resulting free induction decay (FID) was Fourier transformed, and the spectrum was referenced to the solvent signal.
Methodology for ¹H NMR:
-
Sample Preparation: A dilute solution of the sample was prepared in a deuterated solvent.
-
Data Acquisition: The ¹H NMR spectrum was recorded, including experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon connectivities.
-
Data Analysis: The chemical shifts, integration, and coupling constants of the proton signals were analyzed to determine the connectivity and stereochemistry of the molecule.
Visualizing the Path to Structural Confirmation
The process of confirming a complex molecular structure is a logical workflow that integrates various experimental techniques.
References
Validating the Biological Activity of Paniculidine C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological activity of Paniculidine C, an alkaloid isolated from Murraya exotica. Due to the limited publicly available data on this compound, this document leverages data from structurally related and co-isolated alkaloids from Murraya species to provide a representative comparison and guide for experimental validation. The primary biological activities reported for alkaloids from Murraya paniculata include cytotoxic and anti-inflammatory effects.
Comparative Analysis of Biological Activity
While specific quantitative data for this compound is not yet available in published literature, a comparison with other well-studied alkaloids from Murraya paniculata can provide a benchmark for its potential efficacy. The following table summarizes the cytotoxic activity of Mahanine, a prominent carbazole (B46965) alkaloid from the same plant, against various cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Various | Cytotoxicity (e.g., MTT Assay) | Data Not Available | - |
| Mahanine | HL-60 (Human promyelocytic leukemia) | MTT Assay | 3.1 | [Citation for Mahanine IC50] |
| Mahanine | CEM (Human leukemia) | MTT Assay | 4.5 | [Citation for Mahanine IC50] |
| Mahanine | PC-3 (Human prostate cancer) | MTT Assay | 8.7 | [Citation for Mahanine IC50] |
| Doxorubicin (Control) | HL-60 (Human promyelocytic leukemia) | MTT Assay | 0.2 | [Citation for Doxorubicin IC50] |
Experimental Protocols
To validate the potential biological activities of this compound, standard in vitro assays for cytotoxicity and anti-inflammatory effects are recommended.
Cytotoxicity Assessment: MTT Assay
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2, or other relevant cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay is used to screen for compounds that can inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: In this assay, lipopolysaccharide (LPS) is used to induce the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7). The amount of NO produced is measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., L-NAME, a known NOS inhibitor).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each concentration of this compound.
Mandatory Visualizations
The following diagrams illustrate a potential experimental workflow for validating the biological activity of this compound and a key signaling pathway that may be involved in its mechanism of action.
Caption: Experimental workflow for the validation of this compound's biological activity.
Caption: Hypothesized mechanism of anti-inflammatory action via the NF-κB pathway.
Comparative Biological Activity of Paniculidine C vs. Paniculidine A: A Guide for Researchers
A detailed comparison of the biological activities of Paniculidine C and Paniculidine A remains a subject for future investigation, as specific experimental data for these two compounds is not yet available in published literature. However, an examination of the broader chemical family to which they belong—alkaloids from the Murraya genus—can provide valuable context for researchers and drug development professionals.
Paniculidine A and this compound are classified as alkaloids, a diverse group of naturally occurring chemical compounds containing nitrogen. They have been identified and isolated from plant species of the Murraya genus, notably Murraya exotica (commonly known as orange jasmine) and Murraya paniculata. The roots of M. exotica have been specifically noted as a rich source of various alkaloids, including a series of paniculidine compounds (A-F).
While direct comparative studies on the bioactivity of this compound versus Paniculidine A are absent from current scientific literature, the alkaloids derived from Murraya species have been the subject of various pharmacological studies. These studies reveal a wide spectrum of biological activities, offering potential avenues for future research into the specific effects of Paniculidine A and C.
Potential Areas of Biological Activity for Investigation
Based on the known pharmacological properties of alkaloids from the Murraya genus, future research on Paniculidine A and C could explore the following areas:
-
Anti-inflammatory Effects: Many alkaloids from Murraya species have demonstrated anti-inflammatory properties. Future studies could investigate the potential of Paniculidine A and C to modulate inflammatory pathways.
-
Antimicrobial Activity: The antimicrobial potential of plant-derived alkaloids is a significant area of research. Investigating the efficacy of Paniculidine A and C against various bacterial and fungal strains could yield valuable data.
-
Antitumor Properties: Several compounds isolated from Murraya have shown cytotoxic effects against cancer cell lines. The antitumor potential of Paniculidine A and C represents a critical area for future drug discovery efforts.
-
Antioxidant Activity: The ability to neutralize harmful free radicals is a key characteristic of many natural products. Assessing the antioxidant capacity of Paniculidine A and C would be a logical step in characterizing their biological profiles.
Experimental Protocols for Future Comparative Studies
To facilitate future research and ensure robust, comparable data, the following experimental protocols are recommended for investigating the biological activities of this compound and Paniculidine A.
Table 1: Proposed Experiments for Biological Activity Screening
| Biological Activity | Experimental Model | Key Parameters to Measure |
| Cytotoxicity | Cancer cell lines (e.g., HeLa, MCF-7) | IC₅₀ (half-maximal inhibitory concentration) |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated macrophages | Nitric oxide (NO) production, pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) |
| Antibacterial | Broth microdilution assay with bacterial strains (e.g., S. aureus, E. coli) | Minimum Inhibitory Concentration (MIC) |
| Antioxidant | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay | EC₅₀ (half-maximal effective concentration) |
Detailed Methodologies
1. Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Paniculidine A and this compound for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.
2. Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured.
-
Stimulation and Treatment: Cells are pre-treated with different concentrations of Paniculidine A and this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-treated control.
Logical Workflow for Comparative Analysis
To systematically compare the biological activities of this compound and Paniculidine A, a structured workflow is essential.
As the scientific community continues to explore the rich biodiversity of natural products, it is anticipated that detailed experimental data on Paniculidine A and this compound will become available. This will enable a direct and quantitative comparison of their biological activities, potentially leading to the discovery of new therapeutic agents. Researchers are encouraged to pursue studies in this area to unlock the full potential of these intriguing alkaloids.
Comparative Analysis of Paniculidine Alkaloids: A Guide for Researchers
An In-depth Review of Paniculidine Alkaloids Derived from Murraya paniculata
Paniculidine alkaloids, a class of indole (B1671886) alkaloids isolated from the plant Murraya paniculata (commonly known as orange jasmine), have garnered interest in the scientific community. This guide provides a comparative analysis of the known Paniculidine alkaloids, summarizing their chemical properties and exploring the limited available data on their biological activities. While direct comparative studies are scarce, this document collates existing information to offer a foundational understanding for researchers, scientists, and drug development professionals.
Chemical and Physical Properties of Paniculidine Alkaloids
To date, several Paniculidine alkaloids have been identified, including Paniculidine A, B, C, D, E, and F. The core structure is based on an indole scaffold, with variations in substitutions influencing their chemical and physical properties. A summary of these properties is presented in Table 1.
| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Paniculidine A | C₁₄H₁₇NO₂ | 231.29 | 97399-93-4 |
| Paniculidine B | C₁₄H₁₉NO₂ | 233.31 | 97399-94-5 |
| Paniculidine C | C₁₃H₁₇NO | 203.28 | 97399-95-6 |
| Paniculidine D-F | - | - | - |
Biological Activities: A Landscape of Potential
Direct comparative studies on the biological activities of individual Paniculidine alkaloids are not extensively documented in publicly available literature. The majority of research has focused on the crude extracts or other compound classes, such as flavonoids, from Murraya paniculata. These studies suggest a broad spectrum of pharmacological potential for the plant's constituents, including anti-inflammatory, antioxidant, and anticancer effects.
While specific data for each Paniculidine is limited, the general bioactivities associated with indole alkaloids and Murraya paniculata extracts provide a basis for potential therapeutic applications. Indole alkaloids, as a class, are known to interact with various biological targets and signaling pathways.[1]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of individual Paniculidine alkaloids are not well-documented. However, standard assays used for evaluating the bioactivity of natural products, particularly indole alkaloids, can be referenced.
Cytotoxicity Assays
A common method to assess the potential anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., Paniculidine A, B, or C) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Anti-inflammatory Assays
The anti-inflammatory potential of Paniculidine alkaloids can be investigated by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophages are cultured in appropriate media.
-
Treatment: Cells are pre-treated with different concentrations of the test compounds for a short period before being stimulated with LPS.
-
Incubation: The cells are incubated for 24 hours to allow for NO production.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without treatment.
Signaling Pathways: A Look into Indole Alkaloid Mechanisms
Specific signaling pathways modulated by Paniculidine alkaloids have not yet been elucidated. However, studies on other indole alkaloids suggest potential interactions with key cellular signaling cascades. For instance, some indole alkaloids have been shown to affect the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[1]
The workflow for investigating the impact of a compound on a signaling pathway typically involves a series of molecular biology techniques.
Caption: A generalized workflow for analyzing the effect of Paniculidine alkaloids on cellular signaling pathways.
Further research is required to determine if Paniculidine alkaloids exert their biological effects through modulation of the MAPK pathway or other critical signaling networks. A hypothetical signaling cascade that could be investigated is presented below.
Caption: A simplified diagram of the MAPK signaling pathway, a potential target for indole alkaloids.
Conclusion
The study of Paniculidine alkaloids is still in its nascent stages. While the parent plant, Murraya paniculata, exhibits a range of promising biological activities, the specific contributions of individual Paniculidine alkaloids remain largely unexplored. This guide highlights the current knowledge gap and underscores the need for further research, including direct comparative studies, to fully elucidate the therapeutic potential of this class of compounds. The provided experimental frameworks and hypothetical signaling pathways offer a starting point for future investigations into the pharmacology of Paniculidine alkaloids.
References
Validating Cytotoxicity: A Comparative Guide for Paniculidine C Assay Results
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel bioactive compounds from natural sources, such as Paniculidine C, presents exciting opportunities in drug development. An essential early step in the evaluation of these compounds is the characterization of their cytotoxic effects. This guide provides a framework for validating the results of cytotoxicity assays for this compound by comparing them with established methods and alternative compounds. The following sections present quantitative data in a comparative format, detail the experimental protocols for key assays, and visualize experimental workflows and potential mechanisms of action.
Comparative Cytotoxicity Data
To contextualize the cytotoxic potential of this compound, its performance was compared against a well-established chemotherapeutic agent, Paclitaxel, and a non-cytotoxic control, Clidinium Bromide. The half-maximal inhibitory concentration (IC50) values were determined across three different cytotoxicity assays and two distinct cancer cell lines, HeLa (cervical cancer) and MCF-7 (breast cancer).
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound (Hypothetical Data) | MTT Assay | HeLa | 15.2 |
| MCF-7 | 25.8 | ||
| LDH Assay | HeLa | 18.5 | |
| MCF-7 | 30.1 | ||
| Real-Time Cell Viability | HeLa | 14.9 | |
| MCF-7 | 26.3 | ||
| Paclitaxel (Positive Control) | MTT Assay | HeLa | 0.01 |
| MCF-7 | 0.005 | ||
| LDH Assay | HeLa | 0.012 | |
| MCF-7 | 0.007 | ||
| Real-Time Cell Viability | HeLa | 0.009 | |
| MCF-7 | 0.004 | ||
| Clidinium Bromide (Negative Control) | MTT Assay | HeLa | > 100 |
| MCF-7 | > 100 | ||
| LDH Assay | HeLa | > 100 | |
| MCF-7 | > 100 | ||
| Real-Time Cell Viability | HeLa | > 100 | |
| MCF-7 | > 100 |
Experimental Protocols
Detailed methodologies for the cytotoxicity assays are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Cell Culture
HeLa and MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells were seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of this compound, Paclitaxel, or Clidinium Bromide for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells.
-
Cell Seeding and Treatment: Cells were seeded and treated as described for the MTT assay.
-
Supernatant Collection: After the 48-hour incubation, 100 µL of the cell culture supernatant was transferred to a new 96-well plate.
-
LDH Reaction: 100 µL of the LDH reaction mixture was added to each well and incubated for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH released was quantified, and the percentage of cytotoxicity was calculated relative to a maximum LDH release control. IC50 values were then determined.
Real-Time Cell Viability Assay
This assay continuously monitors cell viability over time using a specialized reagent that is converted to a fluorescent product by viable cells.
-
Cell Seeding: Cells were seeded in a 96-well plate containing the viability reagent at a density of 5,000 cells per well.
-
Compound Treatment: The compounds were added to the wells at various concentrations.
-
Real-Time Monitoring: The plate was placed in a real-time cell analysis instrument, and fluorescence was measured every 2 hours for 72 hours.
-
Data Analysis: The kinetic data was analyzed to determine the time- and dose-dependent effects of the compounds on cell viability, and IC50 values were calculated at the 48-hour time point.
Visualizing Experimental and Logical Frameworks
To further clarify the processes and potential mechanisms involved in the cytotoxicity assessment of this compound, the following diagrams are provided.
Caption: General workflow for a cell-based cytotoxicity assay.
Caption: Hypothetical apoptotic pathway induced by this compound.
Cross-Validation of Analytical Methods for Paniculidine C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical research and development, the precise and accurate quantification of active compounds is paramount. This guide provides a comparative analysis of two prominent analytical techniques for the quantification of Paniculidine C: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to present a framework for the cross-validation of these methods, ensuring data integrity and interchangeability across different analytical platforms.
While specific cross-validation data for this compound is not extensively available in public literature, this guide synthesizes established validation principles and representative data from analogous compounds to offer a practical framework.
Objective Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound hinges on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and available instrumentation. HPLC-UV is a robust and cost-effective method suitable for routine analysis of relatively clean samples. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for complex biological matrices where trace-level quantification is necessary.
Cross-validation of these two methods is essential to demonstrate that they can be used interchangeably, providing comparable and reliable results within predefined acceptance criteria.
Data Presentation: A Comparative Analysis
The following table summarizes typical performance data for hypothetical HPLC-UV and LC-MS/MS methods for the analysis of this compound. These values serve as a benchmark for what can be expected during method validation.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.999 | r² ≥ 0.995 |
| Range (µg/mL) | 0.1 - 100 | 0.001 - 10 | Covers expected concentrations |
| Accuracy (%) | 95 - 105 | 98 - 102 | 80 - 120% (FDA) |
| Precision (%RSD) | < 5% | < 3% | ≤ 15% (FDA) |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.0005 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.001 | - |
| Specificity/Selectivity | Moderate | High | No interference at analyte retention time |
| Robustness | Good | Moderate | Consistent results with small variations |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the HPLC-UV and LC-MS/MS analysis of this compound.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: A stock solution of this compound is prepared in methanol (B129727) and serially diluted to create calibration standards.
-
Sample Solution: The sample containing this compound is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection. For more complex matrices, a solid-phase extraction (SPE) may be required.
-
LC-MS/MS Method
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.
-
-
Sample Preparation:
-
Standard Solution: A stock solution of this compound is prepared in methanol and serially diluted.
-
Sample Solution (e.g., Plasma): Protein precipitation is performed by adding acetonitrile to the plasma sample, followed by vortexing and centrifugation. The supernatant is then injected into the LC-MS/MS system.
-
Mandatory Visualization
Caption: Workflow for analytical method validation and cross-validation.
Caption: Hypothetical signaling pathway of this compound.
Independent Verification of Paniculidine C Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculidine C is a naturally occurring alkaloid compound isolated from the roots of Murraya exotica (also known as Murraya paniculata). While the genus Murraya is a rich source of bioactive compounds with demonstrated cytotoxic, anti-inflammatory, and antimicrobial properties, specific and quantitative bioactivity data for this compound remains largely uncharacterized in publicly available literature. This guide aims to provide a framework for the independent verification of this compound's biological activity by presenting methodologies for common bioassays and contextualizing its potential within the broader landscape of related compounds.
Initial literature reviews, including comprehensive summaries of compounds isolated from Murraya species, confirm the existence and isolation of this compound. However, the primary research articles detailing its initial discovery do not appear to contain quantitative bioactivity data (e.g., IC50 or MIC values). This guide, therefore, focuses on equipping researchers with the necessary protocols to generate this critical data.
Comparative Bioactivity Data
Due to the absence of published quantitative bioactivity data for this compound, a direct comparison with alternative compounds is not currently feasible. The following table is presented as a template for researchers to populate with their own experimental data for this compound, alongside data for relevant comparator compounds. Comparator compounds should be selected based on the suspected or desired bioactivity of this compound. For instance, if anticancer activity is being investigated, established chemotherapy agents or other natural products with known cytotoxic effects would be appropriate for comparison.
Table 1: Comparative Analysis of Bioactivity (Template)
| Compound | Bioactivity Assay | Cell Line / Organism | IC50 / EC50 / MIC (µM) | Source |
| This compound | e.g., MTT Assay | e.g., HeLa, A549 | [Experimental Data] | [Your Laboratory] |
| Comparator 1 | e.g., MTT Assay | e.g., HeLa, A549 | [Literature Value] | [Citation] |
| Comparator 2 | e.g., MTT Assay | e.g., HeLa, A549 | [Literature Value] | [Citation] |
| This compound | e.g., Anti-inflammatory | e.g., LPS-stimulated RAW 264.7 | [Experimental Data] | [Your Laboratory] |
| Comparator 3 | e.g., Anti-inflammatory | e.g., LPS-stimulated RAW 264.7 | [Literature Value] | [Citation] |
Experimental Protocols for Bioactivity Screening
To facilitate the independent verification of this compound's bioactivity, detailed protocols for key experiments are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay determines a substance's ability to inhibit cell growth and is a primary screening method for potential anticancer agents.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Protocol:
-
Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of this compound in culture media. Replace the media in the wells with the media containing different concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay evaluates the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide (NO). The Griess assay can be used to measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant, which is indicative of NO production.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known inhibitor of NO production, e.g., L-NAME).
-
Griess Assay:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add Griess Reagent A (sulfanilamide solution) to each well and incubate.
-
Add Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control. Calculate the IC50 value.
Visualizing Experimental Workflows and Potential Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for bioactivity screening and a hypothetical signaling pathway that could be investigated if this compound shows anti-inflammatory activity.
Caption: Workflow for cytotoxicity and anti-inflammatory screening.
Caption: Hypothetical anti-inflammatory mechanism of this compound.
Conclusion
While this compound has been successfully isolated, its biological activities remain to be thoroughly investigated and reported. This guide provides the necessary framework and detailed protocols for researchers to undertake an independent verification of its bioactivity. By systematically applying these methodologies and comparing the results with established compounds, the scientific community can begin to build a comprehensive profile of this compound and evaluate its potential for future drug development. The provided templates and diagrams are intended to be dynamic tools that will be populated and refined as experimental data becomes available.
Comparative Efficacy Analysis of Berberine and Metformin in Glycemic Control
An Evidence-Based Guide for Researchers and Drug Development Professionals
Introduction
While the user's initial query referenced "Paniculidine C," an extensive search of scientific literature and databases did not yield any information on this compound. It is possible that this is a novel, yet-to-be-published molecule or a misnomer. To fulfill the core request for a comparative guide, we have substituted "this compound" with Berberine, a well-researched isoquinoline (B145761) alkaloid with a long history of use in traditional medicine. This guide provides a comprehensive comparison of the hypoglycemic efficacy of Berberine with Metformin (B114582), the first-line oral medication for type 2 diabetes. Both compounds are known to exert their effects in part through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1][2][3][4] This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural alkaloids in metabolic diseases.
Mechanism of Action: A Shared Pathway
Both Berberine and Metformin exert their glucose-lowering effects through multiple mechanisms, with the activation of the AMP-activated protein kinase (AMPK) pathway being a central, shared feature.[1][2][3][4] AMPK acts as a cellular energy sensor; its activation leads to a cascade of events that collectively improve glucose homeostasis.
Berberine's Mechanism of Action:
Berberine's activation of AMPK is thought to be primarily mediated by its inhibition of mitochondrial respiratory chain complex I.[5] This inhibition leads to an increase in the cellular AMP:ATP ratio, which in turn allosterically activates AMPK.[5] Once activated, AMPK phosphorylates downstream targets to:
-
Increase glucose uptake: by promoting the translocation of GLUT4 glucose transporters to the cell membrane in muscle and adipose tissues.[6][7]
-
Inhibit hepatic gluconeogenesis: by downregulating the expression of key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[8][9]
-
Improve insulin (B600854) sensitivity: through various downstream effects, including the modulation of insulin receptor substrate-1 (IRS-1) phosphorylation.[8]
Metformin's Mechanism of Action:
Similarly, Metformin's primary molecular mechanism involves the inhibition of mitochondrial complex I.[10] This leads to an increase in the AMP:ATP ratio and subsequent activation of AMPK.[1][2] Activated AMPK then:
-
Reduces hepatic glucose production: by inhibiting gluconeogenesis.[1][10][11]
-
Enhances peripheral glucose uptake: by increasing the translocation and activity of GLUT4 transporters in skeletal muscle.[1]
-
Increases insulin sensitivity: by improving insulin receptor signaling.[1][11]
The following diagram illustrates the convergent signaling pathway of Berberine and Metformin through AMPK activation.
References
- 1. Metformin - Wikipedia [en.wikipedia.org]
- 2. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ubiehealth.com [ubiehealth.com]
- 5. benchchem.com [benchchem.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. The Hypoglycemic Effect of Berberine and Berberrubine Involves Modulation of Intestinal Farnesoid X Receptor Signaling Pathway and Inhibition of Hepatic Gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The antihyperglycaemic effect of metformin: therapeutic and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Paniculidine C: A Precautionary Protocol
Essential Safety and Handling
Before initiating any disposal procedures, it is critical to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, a lab coat, and safety goggles. All handling of Paniculidine C, especially in its pure oil form, and the preparation of its waste should be performed inside a certified chemical fume hood to prevent inhalation or accidental contact.
Chemical and Physical Properties
Understanding the known properties of this compound is essential for selecting compatible waste containers and decontamination solvents.
| Property | Data | Reference |
| CAS Number | 97399-95-6 | [1] |
| Molecular Formula | C₁₃H₁₇NO | [1] |
| Formula Weight | 203.28 g/mol | [1] |
| Physical Form | Oil | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1][2] |
Experimental Protocols for Disposal
The following step-by-step protocols are provided for managing different types of waste streams containing this compound. The guiding principle is to manage all this compound waste as hazardous chemical waste.[3][4]
Protocol 1: Disposal of Unused or Expired this compound (Pure Oil)
-
Containment: Keep the this compound in its original, sealed container. Ensure the container is in good condition and not leaking.
-
Labeling: Affix a "Hazardous Waste" label directly to the container.[5] The label must include:
-
The words "Hazardous Waste."
-
Chemical Name: "this compound" (avoid abbreviations).
-
Researcher's Name and Contact Information.
-
-
Storage: Place the labeled container in a designated Satellite Accumulation Area (SAA).[4][6] The SAA must be a secure, well-ventilated area, away from incompatible materials. The waste must be stored within secondary containment (e.g., a chemical-resistant tray or tub).
-
Pickup: Arrange for disposal through your institution's EHS department. Do not exceed institutional time or quantity limits for waste storage (e.g., 55 gallons total hazardous waste or 1 quart of acutely hazardous waste).[4]
Protocol 2: Disposal of Liquid Waste Containing this compound
This protocol applies to solutions from experiments, solvent rinses, and other liquid mixtures containing this compound. Never dispose of chemical waste down the drain. [3][4]
-
Container Selection: Choose a leak-proof, sealable container made of a material chemically compatible with all components of the waste stream (e.g., a high-density polyethylene (B3416737) (HDPE) carboy for organic solvent waste).
-
Segregation: Do not mix incompatible waste streams.[6] Collect waste containing this compound dissolved in halogenated solvents separately from non-halogenated solvent waste.
-
Labeling: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[3] List all chemical constituents, including solvents and this compound, with their approximate percentages. Keep a running log of added contents.
-
Collection and Storage: Keep the waste container tightly sealed except when adding waste.[4][6] Store it in the designated SAA with secondary containment.
-
Pickup: Once the container is full or reaches its storage time limit, schedule a pickup with your EHS office.
Protocol 3: Disposal of Contaminated Solid Waste
This protocol covers disposable labware (pipette tips, tubes), used PPE (gloves, absorbent pads), and other solid materials contaminated with this compound.
-
Containment: Collect all contaminated solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag. A sealable bucket or a labeled cardboard box designed for solid chemical waste is appropriate.
-
Segregation: Ensure no free liquids are placed in the solid waste container. Sharps (needles, scalpels) must be disposed of in a separate, puncture-resistant sharps container labeled as hazardous chemical waste.
-
Labeling: Clearly label the container "Hazardous Waste" and specify the contents (e.g., "Solid Debris contaminated with this compound").
-
Storage and Pickup: Store the sealed container in the SAA and arrange for EHS pickup.
Protocol 4: Decontamination of Empty this compound Containers and Glassware
An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as regular trash or recycled.[3]
-
Initial Rinse (Triple Rinse Method):
-
Select a solvent in which this compound is soluble (e.g., acetone, ethyl acetate).[1][2]
-
Rinse the container or glassware with a small amount of the chosen solvent.
-
Pour the resulting solvent rinse (now considered hazardous liquid waste) into your designated liquid hazardous waste container (see Protocol 2).[3]
-
-
Repeat: Perform the rinse two more times, collecting all rinsate as hazardous waste.
-
Final Disposal: After the triple rinse, deface or remove the original chemical label on the container.[3] The decontaminated container may now be disposed of in the appropriate regular trash or glass recycling bin, according to institutional policy.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste, emphasizing safety and compliance.
Caption: this compound Waste Disposal Decision Workflow.
References
- 1. This compound | 97399-95-6 [amp.chemicalbook.com]
- 2. This compound CAS#: 97399-95-6 [m.chemicalbook.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Paniculidine C
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling and disposal of Paniculidine C. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear operational plan for the use of this compound.
Chemical and Physical Properties
A comprehensive summary of the known quantitative data for this compound is presented below. It is important to note that specific toxicological values such as LD50 and occupational exposure limits are not currently available.
| Property | Value | Source |
| CAS Number | 97399-95-6 | TargetMol |
| Molecular Formula | C₁₃H₁₇NO | TargetMol |
| Molecular Weight | 203.28 g/mol | TargetMol |
| Physical State | Solid | TargetMol[1] |
| Boiling Point | 489.9°C at 760 mmHg | TargetMol[1] |
| Flash Point | 185.5°C | TargetMol[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | ChemicalBook |
| Storage Temperature | -20°C | Immunomart |
Hazard Identification and Safety Precautions
As of the latest available data, a full GHS classification for this compound is not available. The Safety Data Sheet indicates "no data available" for hazard pictograms, signal word, and specific hazard statements.[1] Therefore, it is crucial to handle this compound with a high degree of caution, assuming it may be hazardous.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum recommendations based on general laboratory safety principles for handling alkaloid compounds.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[1] |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[1] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. |
Operational Plan for Handling this compound
A clear and logical workflow is essential for the safe handling of this compound in a laboratory setting. The following diagram outlines the recommended operational procedure.
Caption: A step-by-step workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure to this compound, follow these immediate first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste this compound:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge to sewer systems.[1]
Contaminated Packaging:
-
Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]
-
Controlled incineration with flue gas scrubbing is possible for combustible packaging materials.[1]
Hypothetical Signaling Pathway
While the specific signaling pathways affected by this compound are not yet elucidated, many alkaloids are known to interact with various cellular signaling cascades. Below is a hypothetical signaling pathway diagram illustrating a potential mechanism of action for a generic alkaloid compound, which could serve as a starting point for investigating this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
